molecular formula C20H19N3O4 B15604487 TC-O 9311

TC-O 9311

Número de catálogo: B15604487
Peso molecular: 365.4 g/mol
Clave InChI: KPTMSQHTGZMEFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TC-O 9311 is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMSQHTGZMEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TC-O 9311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-O 9311 is a potent and selective small-molecule agonist of the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system. This technical guide delineates the mechanism of action of this compound, detailing its interaction with GPR139 and the subsequent intracellular signaling cascades. The guide provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

GPR139 is a rhodopsin-like Class A GPCR with high conservation across species. Its expression is largely confined to the brain, with notable abundance in the habenula, striatum, and hypothalamus. While the endogenous ligands are thought to be the aromatic amino acids L-tryptophan and L-phenylalanine, synthetic agonists like this compound have been instrumental in elucidating the receptor's function and signaling pathways. This compound has emerged as a critical pharmacological tool for studying the physiological roles of GPR139 and its potential as a therapeutic target for neurological and psychiatric disorders.

Core Mechanism of Action: GPR139 Agonism

This compound functions as a potent agonist at the GPR139 receptor. Its primary mechanism of action is to bind to GPR139 and induce a conformational change that triggers the activation of intracellular heterotrimeric G proteins.

G Protein Coupling

GPR139 exhibits dual coupling to members of both the Gq/11 and Gi/o families of G proteins. Upon activation by this compound, GPR139 facilitates the exchange of GDP for GTP on the α-subunit of these G proteins, leading to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.

Downstream Signaling Pathways

The activation of GPR139 by this compound initiates multiple downstream signaling cascades, primarily through the Gq/11 and Gi/o pathways.

Gq/11-Mediated Signaling

The Gq/11 pathway is considered the primary signaling route for GPR139.

  • Phospholipase C (PLC) Activation and Calcium Mobilization: The activated Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger. This rapid and transient increase in intracellular Ca2+ is a hallmark of GPR139 activation by this compound.

  • Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The increase in intracellular calcium and activation of DAG can lead to the activation of Protein Kinase C (PKC), which in turn can trigger the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK1/2. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression.

Gi/o-Mediated Signaling and Modulation of Other Receptors

While coupling to Gi/o has been demonstrated, the functional consequences are more complex and often involve the modulation of other GPCR signaling.

  • Modulation of adenylyl Cyclase and cAMP Levels: Paradoxically for a Gi/o coupled receptor, activation of GPR139 has been shown to increase cyclic AMP (cAMP) levels in some cellular contexts. This effect is thought to be mediated by the Gβγ subunits released upon Gi/o activation or through crosstalk from the Gq/11 pathway, rather than direct inhibition of adenylyl cyclase by Gαi/o.

  • Inhibition of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: GPR139 activation has been observed to inhibit the activity of GIRK channels. This is contrary to the typical action of Gi/o-coupled receptors, which usually activate GIRK channels via Gβγ subunits. This inhibitory effect is mediated by the Gq/11 pathway, which can deplete membrane PIP2, a necessary cofactor for GIRK channel function. This demonstrates a functional antagonism between the Gq/11 and Gi/o pathways at the level of the effector.

  • Functional Crosstalk with Dopamine (B1211576) D2 and μ-Opioid Receptors: GPR139 is co-expressed with dopamine D2 receptors (D2R) and μ-opioid receptors (MOR), both of which are Gi/o-coupled. Activation of GPR139 by agonists can functionally antagonize the signaling of D2R and MOR. This opposition is believed to occur at the level of downstream effectors, where Gq/11-mediated signaling from GPR139 counteracts the Gi/o-mediated effects of D2R and MOR.

Quantitative Data

The following tables summarize the quantitative data for this compound and other relevant GPR139 ligands in various functional assays.

Table 1: Potency of GPR139 Agonists in Calcium Mobilization Assays

CompoundCell LineAssay FormatpEC50 (mean ± SEM)EC50 (nM)Reference
This compound CHO-TRExCalcium Mobilization7.40 ± 0.0639.8[1]
This compound HEK-293Calcium Mobilization7.11 ± 0.1377.6[1]
This compound SK-N-MC/CRECalcium Mobilization7.31 ± 0.1249.0[1]
JNJ-63533054CHO-TRExCalcium Mobilization7.88 ± 0.0513.2[1]
JNJ-63533054HEK-293Calcium Mobilization7.67 ± 0.0821.4[1]
JNJ-63533054SK-N-MC/CRECalcium Mobilization7.58 ± 0.0726.3[1]
L-TryptophanCHO-TRExCalcium Mobilization3.91 ± 0.05123,027[1]
L-TryptophanHEK-293Calcium Mobilization3.69 ± 0.06204,174[1]
L-TryptophanSK-N-MC/CRECalcium Mobilization3.40 ± 0.06398,107[1]

Table 2: Potency of GPR139 Agonists in [³⁵S]GTPγS Binding Assays

CompoundCell LineAssay FormatpEC50 (mean ± SEM)EC50 (nM)Reference
This compound CHO-TREx[³⁵S]GTPγS Binding6.75 ± 0.04177.8[1]
JNJ-63533054CHO-TREx[³⁵S]GTPγS Binding7.19 ± 0.0864.6[1]
L-TryptophanCHO-TREx[³⁵S]GTPγS Binding3.37 ± 0.16426,580[1]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon GPR139 activation.

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR139 are seeded into 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C for a specified time (typically 30-60 minutes).

  • Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. Fluorescence intensity is then monitored kinetically for several minutes.

  • Data Analysis: The change in fluorescence (peak minus baseline) is calculated for each concentration. The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog.

  • Membrane Preparation: Cells expressing GPR139 are harvested, and crude membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: The reaction mixture is incubated at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using non-linear regression to determine EC50 and Emax values.

ERK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK1/2 as a downstream marker of GPR139 activation.

  • Cell Culture and Stimulation: Cells expressing GPR139 are grown to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation. Cells are then stimulated with different concentrations of this compound for a specific time period (e.g., 5-15 minutes).

  • Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the fold change in ERK phosphorylation.

Visualizations

Signaling Pathways

GPR139_Signaling TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 activates Gq11 Gq/11 GPR139->Gq11 couples to Gio Gi/o GPR139->Gio couples to PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gq11->AC modulates GIRK_inhibition Inhibition Gq11->GIRK_inhibition mediates D2R_MOR_inhibition Functional Antagonism Gq11->D2R_MOR_inhibition mediates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 triggers PKC PKC DAG->PKC activates ERK ERK Phosphorylation PKC->ERK leads to cAMP ↑ cAMP AC->cAMP produces GIRK GIRK Channel GIRK_inhibition->GIRK D2R_MOR D2/μ-Opioid Receptors (Gi/o-coupled) D2R_MOR_inhibition->D2R_MOR

Caption: GPR139 signaling pathways activated by this compound.

Experimental Workflows

Calcium_Mobilization_Workflow start Start seed_cells Seed GPR139-expressing cells in 384-well plate start->seed_cells dye_loading Load cells with Ca²⁺-sensitive dye seed_cells->dye_loading read_baseline Measure baseline fluorescence (FLIPR) dye_loading->read_baseline add_compound Add this compound read_baseline->add_compound read_kinetics Monitor fluorescence kinetically add_compound->read_kinetics analyze_data Analyze data and determine EC50 read_kinetics->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay.

GTPgS_Binding_Workflow start Start prepare_membranes Prepare membranes from GPR139-expressing cells start->prepare_membranes setup_reaction Incubate membranes with this compound, GDP, and [³⁵S]GTPγS prepare_membranes->setup_reaction terminate_reaction Terminate reaction by rapid filtration setup_reaction->terminate_reaction count_radioactivity Quantify bound [³⁵S]GTPγS (Scintillation counting) terminate_reaction->count_radioactivity analyze_data Analyze data and determine EC50/Emax count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound is a valuable pharmacological tool that acts as a potent and selective agonist for GPR139. Its mechanism of action involves the activation of dual Gq/11 and Gi/o signaling pathways, leading to a complex array of downstream cellular responses, including calcium mobilization, modulation of cAMP levels, and functional antagonism of other GPCRs. The in-depth understanding of this compound's mechanism of action is crucial for advancing research into the physiological functions of GPR139 and for the development of novel therapeutics targeting this receptor for the treatment of central nervous system disorders.

References

TC-O 9311 as a GPR139 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions such as the habenula, striatum, and hypothalamus. Its localization has implicated it as a potential therapeutic target for neuropsychiatric and behavioral disorders. While its endogenous ligands are thought to be the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe), the discovery and characterization of potent, selective synthetic ligands are crucial for elucidating its physiological functions. TC-O 9311 (also referred to in literature as Compound 1a) has been identified as a potent and selective small-molecule agonist for the GPR139 receptor.[1][2] This document serves as an in-depth technical guide on this compound, providing quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.

Chemical and Physical Properties
PropertyValue
IUPAC Name 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Synonyms This compound, Compound 1a
CAS Number 444932-31-4
Molecular Formula C₂₀H₁₉N₃O₄
Molecular Weight 365.38 g/mol
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO (e.g., 73 mg/mL)[4]; Insoluble in Water and Ethanol[4]

Data Presentation: Agonist Activity at GPR139

This compound is a high-potency agonist for the GPR139 receptor. Its activity has been characterized alongside other known agonists, including the synthetic molecule JNJ-63533054 and the endogenous amino acid ligands. The following table summarizes the quantitative data for these compounds, primarily from in vitro functional assays.

CompoundAssay TypeCell LinePotency (EC₅₀)EfficacyReference
This compound Calcium MobilizationCHO-K1 (human GPR139)39 nM Full Agonist[2][5][6]
JNJ-63533054 Calcium MobilizationHEK293 (human GPR139)16 nM Full Agonist[7]
GTPγS BindingCHO-K1 (human GPR139)17 nM Full Agonist[7]
L-Tryptophan Calcium MobilizationRecombinant Cells30-300 µM Endogenous Agonist[8][9]
GTPγS BindingRecombinant Cells30-300 µM Endogenous Agonist[9]
L-Phenylalanine Calcium MobilizationRecombinant Cells30-300 µM Endogenous Agonist[8][9]
GTPγS BindingRecombinant Cells30-300 µM Endogenous Agonist[9]

GPR139 Signaling Pathway

Activation of GPR139 by an agonist such as this compound initiates a downstream signaling cascade. The receptor demonstrates promiscuous coupling to multiple G protein families, primarily the Gαq/11 and Gαi/o families. However, functional downstream signaling to secondary effectors appears to be mediated predominantly through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent increase in intracellular IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which is the basis for the widely used calcium mobilization assay. While GPR139 also couples to Gαi/o, this interaction does not typically lead to the canonical inhibition of adenylyl cyclase or the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCO9311 This compound (Agonist) GPR139 GPR139 TCO9311->GPR139 Binds & Activates Gq Gαq/11 GPR139->Gq Activates Gi Gαi/o GPR139->Gi Couples to (No direct effector change) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gq->AC Stimulates (indirectly) Gi->AC No Inhibition GIRK GIRK Channel Gi->GIRK No Activation IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ Ca [Ca²⁺]i ↑ IP3->Ca Triggers Release (from ER) cAMP cAMP AC->cAMP

GPR139 agonist-induced signaling cascade.

Experimental Protocols

The characterization of this compound as a GPR139 agonist relies on several key in vitro functional assays. The following sections provide detailed methodologies for these experiments.

Calcium Mobilization Assay

This is the primary functional assay for GPR139, which couples strongly to the Gαq pathway, leading to a measurable increase in intracellular calcium.

Objective: To determine the potency (EC₅₀) and efficacy of this compound by measuring agonist-induced calcium flux in cells stably expressing GPR139.

Materials:

  • Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR139.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescent Dye: Fluo-4 NW Calcium Assay Kit or similar calcium-sensitive dye.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound dissolved in DMSO to create a stock solution, then serially diluted in Assay Buffer.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the GPR139-expressing cells into the assay plate at a density of 40,000-60,000 cells per well and culture overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add 100 µL of the Fluo-4 NW dye loading solution (prepared according to the manufacturer's instructions in Assay Buffer) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a 5X concentration plate of serially diluted this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., a saturating concentration of a known agonist).

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 25 µL of the 5X compound solution to the corresponding wells of the cell plate.

    • Continue to measure the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline reading from the peak fluorescence signal post-compound addition.

    • Plot the ΔRFU against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Mobilization_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay p1 Seed GPR139-expressing cells into microplate p2 Incubate overnight (37°C, 5% CO₂) p1->p2 p3 Load cells with Fluo-4 calcium dye p2->p3 p4 Incubate (37°C, then RT) p3->p4 p6 Measure fluorescence on FLIPR instrument p4->p6 p5 Prepare serial dilutions of this compound p5->p6 Automated addition p7 Analyze data: Calculate EC₅₀ p6->p7

Workflow for the Calcium Mobilization Assay.
[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Objective: To confirm that this compound activates GPR139, leading to G protein engagement.

Materials:

  • Membrane Preparation: Crude membranes prepared from CHO-K1 or HEK293T cells overexpressing human GPR139.

  • Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compound: this compound dissolved in DMSO and serially diluted.

  • Filtration System: Multi-well plate harvester with GF/C filter mats.

  • Scintillation Counter: Liquid scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 50 µL of Assay Buffer (or antagonist, if testing).

    • 20 µL of test compound (this compound) at various concentrations.

    • 20 µL of GPR139-expressing cell membranes (10-20 µg protein).

    • 10 µL of GDP (final concentration ~30 µM).

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.

    • Basal binding is measured in the absence of an agonist.

    • Plot the percentage stimulation over basal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a known radiolabeled GPR139 ligand.

Objective: To determine the binding affinity of this compound for the GPR139 receptor.

Materials:

  • Radioligand: A selective, high-affinity radiolabeled GPR139 ligand, such as [³H]JNJ-63533054.

  • Membrane Preparation: Membranes from cells expressing GPR139.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂.

  • Test Compound: this compound (unlabeled competitor).

  • Non-specific Determinate: A high concentration of a known unlabeled GPR139 agonist (e.g., 10 µM JNJ-63533054).

  • Filtration and Counting Equipment: As described for the GTPγS assay.

Protocol:

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of test compound (this compound) at various concentrations.

    • 25 µL of the radioligand ([³H]JNJ-63533054) at a fixed concentration (near its Kd).

    • 50 µL of GPR139 membrane preparation (5-15 µg protein).

    • Control wells: for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

  • Incubation: Incubate the plate for 90-120 minutes at room temperature.

  • Termination and Filtration: Terminate the reaction by rapid filtration as described in the GTPγS protocol.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a one-site competition model to obtain the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Logic_Diagram cluster_receptor Receptor Level cluster_protein G Protein Level cluster_assay Assay Measurement Agonist This compound Receptor GPR139 Receptor Agonist->Receptor Binds G_Protein G Protein (GDP-bound) Receptor->G_Protein Activates Binding_Assay Radioligand Binding Assay (Measures Affinity, Ki) Receptor->Binding_Assay Measured by G_Protein_Active G Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange GTP_Assay GTPγS Assay (Measures G Protein Activation) G_Protein_Active->GTP_Assay Measured by Calcium_Assay Calcium Mobilization Assay (Measures Downstream Signal) G_Protein_Active->Calcium_Assay Leads to Signal (via PLC/IP₃)

Logical relationship between biological events and assays.

References

GPR139 Receptor: A Comprehensive Technical Guide on Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its strategic location in brain regions critical for reward, motivation, and motor control has positioned it as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders.[3][4] This technical guide provides an in-depth exploration of the current understanding of GPR139's structure, its complex signaling mechanisms, and the pharmacological tools available for its study. Detailed experimental protocols for key assays and comprehensive data on ligand interactions are presented to facilitate further research and drug development efforts targeting this receptor.

Introduction

GPR139 is a class A G protein-coupled receptor (GPCR) that was initially identified through human genome sequence analysis.[2] Like other GPCRs, it possesses a characteristic seven-transmembrane helix structure.[5][6] For years, GPR139 was classified as an orphan receptor, as its endogenous ligands were unknown. Recent research has identified the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as putative endogenous agonists, although they activate the receptor at relatively high concentrations.[5][7] Additionally, certain neuropeptides, including adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH), have been shown to activate GPR139.[7][8] The receptor's primary signaling cascade is mediated through the Gq/11 pathway, leading to an increase in intracellular calcium.[6][9] However, evidence also suggests coupling to other G proteins, such as Gi/o and Gs, indicating a more complex signaling profile.[9][10][11] GPR139 is also known to form heterodimers with other receptors, notably the μ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R), thereby modulating their signaling and function.[1] This intricate pharmacology underscores the potential of GPR139 as a modulator of key neurotransmitter systems implicated in various pathologies.

Structure of GPR139

As a member of the rhodopsin-like class A family of GPCRs, GPR139 shares the canonical seven-transmembrane (7TM) helical bundle structure. The amino acid sequence of GPR139 is highly conserved across different species, suggesting a fundamental physiological role.[5] Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of GPR139 in complex with agonists and G proteins, offering critical insights into its ligand recognition and activation mechanisms.[12] These structural studies have revealed a unique ligand-binding pocket and have elucidated the conformational changes that occur upon agonist binding and subsequent G protein coupling.[12]

Ligand Pharmacology

A growing number of endogenous and synthetic ligands for GPR139 have been identified, providing valuable tools for probing its function.

Endogenous Ligands

The primary endogenous agonists for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine.[5][7] Several neuropeptides, including ACTH, α-MSH, and β-MSH, have also been demonstrated to activate the receptor.[7][8] The potency of these endogenous ligands varies, with the amino acids generally exhibiting lower potency than the peptide agonists.[7]

Synthetic Ligands

The development of potent and selective synthetic agonists and antagonists has been crucial for the functional characterization of GPR139. These small molecules have enabled the investigation of the receptor's role in various physiological and pathological processes.

Data Presentation: Ligand Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of key GPR139 ligands from various studies.

Table 1: Agonist Potency at GPR139

LigandLigand TypeAssay TypeCell LineEC50Reference(s)
L-TryptophanEndogenous Amino AcidCalcium MobilizationCHO-K1220 µM[7]
L-TryptophanEndogenous Amino AcidCalcium MobilizationHEK29349 µM[7]
L-PhenylalanineEndogenous Amino AcidCalcium MobilizationCHO-K1320 µM[7]
L-PhenylalanineEndogenous Amino AcidCalcium MobilizationHEK29360 µM[7]
α-MSHEndogenous PeptideCalcium MobilizationCHO-K1Low µM range[8]
ACTHEndogenous PeptideCalcium MobilizationCHO-K1Low µM range[8]
JNJ-63533054Synthetic AgonistCalcium MobilizationHEK293F16 nM[5]
JNJ-63533054Synthetic AgonistCalcium MobilizationCHO-K113 nM[5]
TAK-041 (Zelatriazin)Synthetic AgonistCalcium MobilizationCHO-T-REx22 nM[13]
Compound 1aSynthetic AgonistCalcium MobilizationCHO-K139 nM[14]

Table 2: Antagonist Affinity at GPR139

LigandLigand TypeAssay TypeCell LineIC50 / KiReference(s)
LP-471756Synthetic AntagonistcAMP AssayHEK293F640 nM (IC50)[13]
NCRW0005-F05Synthetic AntagonistCalcium MobilizationCHO-K10.21 µM (IC50)[13]
JNJ-3792165Synthetic AntagonistRadioligand Binding--[12]

GPR139 Signaling Pathways

GPR139 exhibits promiscuous coupling to several G protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary and best-characterized pathway involves coupling to Gαq/11.

Gq/11-Mediated Signaling

Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that is readily measured in cellular assays.[6][9]

Gq11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation PLC PLC IP3 IP3 PLC->IP3 PIP₂ Hydrolysis Gq11->PLC Stimulation Ca2 Ca²⁺ Release IP3->Ca2 ER Store Release Ligand Agonist (L-Trp, L-Phe, JNJ-63533054) Ligand->GPR139

GPR139 Gq/11 Signaling Pathway
Modulation of Gi/o and Gs Signaling

While Gq/11 is the primary transducer, studies have also demonstrated that GPR139 can couple to Gi/o and Gs proteins.[9][10] This coupling can lead to the modulation of adenylyl cyclase (AC) activity and, consequently, cyclic AMP (cAMP) levels. The interaction with Gi/o-coupled receptors like the μ-opioid receptor and the D2 dopamine receptor is particularly noteworthy, as GPR139 activation can antagonize their signaling.[9][15] For instance, GPR139 can counteract the MOR-mediated inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10]

Gi_Gs_Modulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 AC Adenylyl Cyclase GPR139->AC Modulation GIRK GIRK Channel GPR139->GIRK Inhibition cAMP cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux MOR_D2R MOR / D2R Gi Gαi/o MOR_D2R->Gi Activation Gi->AC Inhibition Gi->GIRK Activation GPR139_Agonist GPR139 Agonist GPR139_Agonist->GPR139 Opioid_Dopamine Opioid / Dopamine Opioid_Dopamine->MOR_D2R

GPR139 Modulation of Gi/o Signaling

Tissue Distribution

GPR139 expression is highly localized within the central nervous system. The highest levels of GPR139 mRNA have been consistently reported in the habenula, caudate nucleus, putamen, and hypothalamus in humans, rats, and mice.[2][16][17] This specific expression pattern aligns with the proposed roles of GPR139 in regulating mood, reward, and motor function.

Table 3: Relative mRNA Expression of GPR139 in Human Brain Regions

Brain RegionRelative Expression LevelReference(s)
HabenulaVery High[2][16]
Caudate NucleusHigh[16][17]
PutamenHigh[16][17]
Nucleus AccumbensHigh[17]
HypothalamusModerate to High[2][16]
Substantia NigraModerate[17]
HippocampusLow to Moderate[17]
Cerebral CortexLow[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of GPR139. The following sections provide methodologies for key in vitro assays used to study GPR139 function.

Calcium Mobilization Assay (FLIPR)

This assay is the primary method for assessing GPR139 activation through the Gq/11 pathway by measuring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably or transiently expressing GPR139

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 NW Calcium Assay Kit

  • 96- or 384-well black-walled, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Protocol:

  • Cell Plating: Seed GPR139-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 NW dye loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of agonist and antagonist compounds in assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity (excitation ~494 nm, emission ~516 nm) before and after the addition of compounds.

    • For agonist testing, add the diluted agonist to the wells and monitor the fluorescence change for 2-3 minutes.

    • For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a known agonist at its EC80 concentration.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate EC50 or IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow A Seed GPR139-expressing cells in microplate B Incubate overnight A->B C Load cells with Fluo-4 NW calcium indicator dye B->C D Incubate for dye uptake C->D F Measure baseline fluorescence in FLIPR D->F E Prepare serial dilutions of test compounds G Add compounds to cells E->G F->G H Monitor fluorescence change over time G->H I Analyze dose-response data (EC50 / IC50) H->I

Calcium Mobilization Assay Workflow
cAMP Accumulation Assay

This assay is used to investigate GPR139 coupling to Gs or Gi proteins by measuring changes in intracellular cAMP levels.

Materials:

  • GPR139-expressing cells

  • cAMP-Glo™ Assay kit or equivalent

  • 384-well white, opaque plates

  • Luminometer

Protocol:

  • Cell Treatment: Seed cells and grow overnight. On the day of the assay, treat the cells with test compounds (agonists or antagonists) in the presence of a phosphodiesterase inhibitor like IBMX. For Gi-coupled responses, pre-stimulate with forskolin (B1673556) to elevate basal cAMP levels.

  • Cell Lysis: Add the lysis buffer to each well and incubate to release intracellular cAMP.

  • cAMP Detection: Add the cAMP detection solution containing PKA to the wells.

  • Kinase-Glo® Addition: Add the Kinase-Glo® reagent to measure the amount of ATP remaining after the PKA reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP levels in the experimental wells and determine EC50 or IC50 values.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR139 and is used to determine the affinity of unlabeled compounds.

Materials:

  • Membranes from cells expressing GPR139

  • Radiolabeled GPR139 ligand (e.g., [3H]-JNJ-63533054)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled competitor compounds

  • Glass fiber filter mats

  • Scintillation counter

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki values for the competitor compounds using the Cheng-Prusoff equation.

Conclusion and Future Directions

GPR139 has emerged as a compelling target for the development of novel therapeutics for neuropsychiatric and metabolic disorders. Its unique expression profile and complex signaling pharmacology, including its interactions with other key receptor systems, offer multiple avenues for therapeutic intervention. The availability of potent and selective synthetic ligands, coupled with a deeper understanding of the receptor's structure and function, will continue to drive research in this area. Future studies should focus on further elucidating the in vivo roles of GPR139 using genetic models and advanced imaging techniques. The development of GPR139-targeted drugs with favorable pharmacokinetic and safety profiles will be a key step towards translating the promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Endogenous Ligands for GPR139

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the current understanding of the endogenous ligands for the orphan G protein-coupled receptor, GPR139. It includes quantitative data on ligand potency, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Its localization in brain regions critical for motor control, motivation, and metabolic regulation has made it an intriguing target for neuropsychiatric and metabolic disorders.[2][3][4] The process of "de-orphanizing" GPR139 has led to the proposal of several endogenous ligands, primarily aromatic amino acids and certain neuropeptides. This guide will delve into the core findings related to these putative endogenous ligands.

Putative Endogenous Ligands

The primary candidates for endogenous ligands of GPR139 fall into two main categories: aromatic amino acids and pro-opiomelanocortin (POMC)-derived peptides.

Aromatic Amino Acids: L-Tryptophan and L-Phenylalanine

The most widely supported endogenous agonists for GPR139 are the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe).[1][4][5][6][7][8] Several independent research groups have demonstrated that L-Trp and L-Phe can activate GPR139 in recombinant cell systems.[1][4][6] The potency of these amino acids is in a range that is consistent with their physiological concentrations in the brain and serum, suggesting that GPR139 may function as a nutrient sensor for these essential amino acids.[1][6][7]

POMC-Derived Peptides: ACTH, α-MSH, and β-MSH

A second class of putative endogenous ligands for GPR139 includes adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-melanocyte-stimulating hormone (β-MSH).[3][9][10] One study proposed these peptides as agonists based on the similarity of the GPR139 binding pocket to that of the melanocortin 4 receptor (MC4R).[10] However, this finding is contested, with another study reporting no significant activation of GPR139 by these peptides in various assays, including calcium mobilization and GTPγS binding.[5][11] This discrepancy highlights the need for further investigation to clarify the role, if any, of these peptides in GPR139 signaling.

Quantitative Data on Endogenous Ligand Activity

The potency of the proposed endogenous ligands for GPR139 has been quantified in several studies using various functional assays. The tables below summarize the reported EC50 values. It is important to note the variability in these values, which can be attributed to different cell lines, receptor expression levels, and assay methodologies.

Table 1: Potency of Aromatic Amino Acids at Human GPR139

LigandAssay TypeCell LineReported EC50Reference
L-TryptophanCalcium MobilizationHEK293220 µM[1]
L-PhenylalanineCalcium MobilizationHEK293320 µM[1]
L-TryptophanCalcium MobilizationHEK29349 µM[1]
L-PhenylalanineCalcium MobilizationHEK29360 µM[1]
L-TryptophanGTPγS BindingCOS-730-300 µM range[6]
L-PhenylalanineGTPγS BindingCOS-730-300 µM range[6]
L-TryptophanCalcium MobilizationCHO-TRExpEC50 = 3.91 ± 0.05[5]
L-TryptophanCalcium MobilizationHEK-293pEC50 = 3.69 ± 0.06[5]
L-TryptophanCalcium MobilizationSK-N-MC/CREpEC50 = 3.40 ± 0.06[5]

Table 2: Potency of POMC-Derived Peptides at Human GPR139

LigandAssay TypeCell LineReported EC50Reference
ACTHCalcium MobilizationCHO-K12.1 µM[10]
α-MSHCalcium MobilizationCHO-K12.2 µM[10]
β-MSHCalcium MobilizationCHO-K16.3 µM[10]
ACTHGTPγS BindingCOS-7No activation up to 30 µM[5]
α-MSHGTPγS BindingCOS-7No activation up to 30 µM[5]
β-MSHGTPγS BindingCOS-7No activation up to 30 µM[5]
α-MSHCalcium MobilizationCHO-TREx, HEK-293, SK-N-MCNo activation detected[5]
β-MSHCalcium MobilizationCHO-TREx, HEK-293, SK-N-MCNo activation detected[5]

GPR139 Signaling Pathways

GPR139 primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium stores, a response that is readily measured in functional assays.[13][14] While Gq/11 is considered the primary signaling pathway, there is evidence for GPR139 coupling to other G protein families, including Gi/o and potentially Gs and G12/13, suggesting signaling promiscuity.[4]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Primary Coupling G_beta_gamma Gβγ GPR139->G_beta_gamma Gio Gαi/o GPR139->Gio Secondary Coupling Ligand Endogenous Ligand (L-Trp, L-Phe) Ligand->GPR139 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates GIRK GIRK Channel Inhibition G_beta_gamma->GIRK Inhibits AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers ERK ERK Phosphorylation Ca_release->ERK cAMP ↓ cAMP AC->cAMP

GPR139 Signaling Pathways

Experimental Protocols

This section provides generalized yet detailed protocols for key assays used in the characterization of GPR139 endogenous ligands. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Calcium Mobilization Assay

This is the most common assay for GPR139 due to its robust Gq/11 coupling. It measures the increase in intracellular calcium upon receptor activation.[13][14][15][16]

Principle: GPR139 activation leads to IP3-mediated release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Materials:

  • HEK293 or CHO cells stably or transiently expressing GPR139.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (B1678239) (to prevent dye leakage).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed GPR139-expressing cells into assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the endogenous ligands (L-Trp, L-Phe, etc.) in assay buffer in a separate compound plate.

  • Assay Measurement: Place both the cell and compound plates into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells, then add the compounds from the compound plate and continue to measure the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate GPR139-expressing cells in microplate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with Fluo-4 AM dye incubate_overnight->dye_loading incubate_dye Incubate for 1 hour at 37°C dye_loading->incubate_dye run_flipr Measure fluorescence in FLIPR/FlexStation incubate_dye->run_flipr prepare_ligands Prepare serial dilutions of ligands prepare_ligands->run_flipr data_analysis Analyze data and calculate EC50 run_flipr->data_analysis end End data_analysis->end

Calcium Mobilization Assay Workflow
[³⁵S]GTPγS Binding Assay

This assay provides a more direct measure of G protein activation following receptor stimulation.[17][18][19][20]

Principle: In the inactive state, a G protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins and can be quantified by its radioactivity.

Materials:

  • Membranes prepared from cells expressing GPR139.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filter mats and a cell harvester.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test ligand in assay buffer.

  • Initiate Reaction: Add [³⁵S]GTPγS to each reaction to start the G protein activation. Incubate at 30°C for 30-60 minutes.

  • Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration to determine EC50 and Emax values.

ERK Phosphorylation Assay

This assay measures a downstream signaling event common to many GPCRs, including those that couple to Gq/11 and Gi/o.[21][22][23][24]

Principle: Activation of GPR139 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). This can be measured using techniques like Western blotting or specific immunoassays (e.g., AlphaScreen, ELISA).

Materials (for Western Blotting):

  • GPR139-expressing cells.

  • Serum-free cell culture medium.

  • Test ligands.

  • Cell lysis buffer.

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Protocol:

  • Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the experiment, replace the medium with serum-free medium to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the serum-starved cells with different concentrations of the ligand for a predetermined time (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibody against p-ERK.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and normalize to total ERK to determine the fold-change in phosphorylation relative to an unstimulated control.

Conclusion

The de-orphanization of GPR139 has identified the aromatic amino acids L-Tryptophan and L-Phenylalanine as the most likely endogenous ligands. The evidence for POMC-derived peptides as direct agonists is currently conflicting and requires further validation. The primary signaling pathway for GPR139 is through Gq/11, leading to calcium mobilization, which serves as a robust readout for receptor activation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the physiological roles of GPR139 and its potential as a therapeutic target.

References

TC-O 9311: A Technical Guide to a GPR139 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-O 9311 is a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. While this compound itself has demonstrated utility as a research tool, its development has been hampered by pharmacokinetic challenges. This guide also explores the broader therapeutic potential of GPR139 agonism, drawing on data from related compounds to illustrate the potential applications in central nervous system (CNS) disorders. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed.

Introduction

GPR139 is an orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its localization in brain regions critical for reward, motivation, and cognitive function has made it an attractive target for the treatment of neuropsychiatric disorders. The discovery of potent and selective agonists, such as this compound, has been instrumental in elucidating the physiological roles of this receptor.

Discovery and Characterization of this compound

This compound was identified through a screening campaign as a high-potency agonist for GPR139.[1] Its chemical structure and properties are summarized in the table below.

Compound Identifier Parameter Value
This compound IUPAC Name3,5-dimethoxy-N'-(naphthalen-1-ylcarbamoyl)benzohydrazide
Molecular FormulaC20H19N3O4
Molecular Weight365.38 g/mol
EC50 (human GPR139)39 nM[2][3][4]

Table 1: Physicochemical and In Vitro Potency Data for this compound

Mechanism of Action

This compound exerts its effects by binding to and activating GPR139. This receptor is known to couple primarily through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This mobilization of calcium is a hallmark of GPR139 activation and is the basis for the primary in vitro screening assay used in its discovery.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR139 GPR139 This compound->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca2+ Release ER->Ca2_release triggers

Caption: GPR139 signaling pathway activated by this compound.

Preclinical Development

In Vitro Pharmacology

The primary assay used to characterize this compound and other GPR139 agonists is the calcium mobilization assay.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR139 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well or 1536-well plates and incubated to allow for adherence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.

  • Compound Addition: A dilution series of the test compound (e.g., this compound) is prepared. The compound is added to the wells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.[5][6][7][8]

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow start Start cell_culture Culture GPR139-expressing CHO-K1 cells start->cell_culture cell_plating Plate cells in multi-well plates cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM cell_plating->dye_loading compound_addition Add this compound (dilution series) dye_loading->compound_addition signal_detection Measure fluorescence (calcium flux) compound_addition->signal_detection data_analysis Generate dose-response curve and calculate EC50 signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for the calcium mobilization assay.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in rats. The results indicated challenges for its use as an in vivo tool compound, primarily due to poor brain exposure.

Compound Species Parameter Value
This compound RatWhole Brain Exposure61 ng/g
Brain/Plasma Ratio0.03[1]
Compound [I] MouseBrain t1/20.90 h
Plasma t1/20.99 h
Brain Cmax1578 ng/g
Plasma Cmax1844 ng/g
Brain AUC1722 ngh/g
Plasma AUC2094 ngh/g
RatOral Half-life2.03 h

Table 2: Pharmacokinetic Parameters of this compound and a Structurally Related GPR139 Agonist (Compound [I]) [9]

Note: Data for Compound [I] is provided for comparative purposes to illustrate the pharmacokinetic profiles of more recently developed GPR139 agonists.

In Vivo Efficacy Models

Due to the pharmacokinetic limitations of this compound, in vivo efficacy data for this specific compound is limited. However, studies with other GPR139 agonists have demonstrated potential therapeutic effects in models relevant to schizophrenia and other CNS disorders.

Experimental Protocol: Social Interaction Test (Representative)

  • Animals: Male BALB/c mice are commonly used as a model for social withdrawal.

  • Test Arena: A three-chambered box is used, with outer chambers containing either a novel mouse (stranger) or a novel object.

  • Habituation: The test mouse is allowed to freely explore all three chambers.

  • Test Phase: A stranger mouse is placed in one of the outer chambers and a novel object in the other. The time the test mouse spends in each chamber and interacting with the stranger mouse versus the object is recorded.

  • Drug Administration: The GPR139 agonist or vehicle is administered intraperitoneally (i.p.) prior to the test phase.

  • Data Analysis: An increase in the time spent in the chamber with the stranger mouse and in direct interaction is indicative of a pro-social effect.[10]

Experimental Protocol: Novel Object Recognition Test (Representative)

  • Animals: Mice are used to assess cognitive function.

  • Test Arena: An open-field arena is used.

  • Familiarization Phase: Mice are allowed to explore two identical objects in the arena.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.

  • Drug Administration: The GPR139 agonist or vehicle is administered prior to the familiarization or test phase.

  • Data Analysis: A preference for exploring the novel object indicates intact recognition memory. An improvement in the discrimination index in drug-treated animals compared to vehicle-treated animals suggests a pro-cognitive effect.[9]

Safety and Toxicology

Comprehensive safety and toxicology data for this compound are not publicly available. As with any drug development candidate, a full suite of in vitro and in vivo toxicology studies would be required, including assessments of genotoxicity, cardiovascular safety, and repeat-dose toxicity in multiple species.

Therapeutic Potential and Future Directions

The agonism of GPR139 holds significant promise for the treatment of a range of neuropsychiatric and metabolic disorders. Preclinical studies with various GPR139 agonists have suggested potential utility in:

  • Schizophrenia: Particularly for the negative and cognitive symptoms, which are poorly addressed by current medications.[9][10]

  • Drug Addiction: By modulating reward pathways.

  • Parkinson's Disease: Due to the expression of GPR139 in motor control circuits.

  • Obesity and Diabetes: Through potential effects on appetite and metabolism.

While this compound has been a valuable pharmacological tool for in vitro studies, its suboptimal pharmacokinetic properties have limited its progression. The development of newer GPR139 agonists with improved brain penetration and oral bioavailability is an active area of research. These next-generation compounds will be crucial for clinically validating the therapeutic potential of targeting GPR139.

Conclusion

This compound is a foundational tool compound that has significantly contributed to the understanding of GPR139 biology. While its own therapeutic development has been constrained, the preclinical validation of GPR139 as a target for CNS disorders, enabled by compounds like this compound, has paved the way for the development of a new class of therapeutics with the potential to address significant unmet medical needs. Future research will focus on advancing GPR139 agonists with more favorable drug-like properties into clinical trials.

References

TC-O 9311: A Technical Guide to Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and specificity of TC-O 9311, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). The information presented herein is intended to support researchers and drug development professionals in evaluating the pharmacological profile of this compound.

Introduction

This compound is a small molecule agonist of the orphan G protein-coupled receptor 139 (GPR139).[1] With a reported EC50 of 39 nM, it serves as a valuable pharmacological tool for elucidating the physiological roles of GPR139.[2][3] A critical aspect of its utility and potential for further development is its selectivity and specificity, which are detailed in this guide.

Specificity: Primary Target Activity

The primary pharmacological activity of this compound is as an agonist at the GPR139 receptor. The potency of this compound is typically characterized by its half-maximal effective concentration (EC50) in functional assays.

Parameter Value Assay System
EC5039 nMCalcium mobilization assay in CHO-K1 cells stably expressing human GPR139.

Selectivity: Off-Target Profiling

A hallmark of a high-quality chemical probe is its high selectivity for the intended target. This compound has been profiled against a broad panel of off-targets to assess its cross-reactivity.

Broad Selectivity Screening

In the initial discovery of this compound, the compound was screened against a diverse panel of 90 targets and showed no significant cross-reactivity.[4][5] While the specific composition of this exact panel is not publicly available, it is standard practice in the pharmaceutical industry to utilize comprehensive safety screening panels that include a wide range of receptors, ion channels, enzymes, and transporters. The following table represents a typical composition of such a broad selectivity panel, providing insight into the likely scope of the original screening.

Target Class Representative Targets
GPCRs Adenosine (A1, A2A, A3), Adrenergic (α1A, α1B, α2A, β1, β2), Angiotensin (AT1, AT2), Bradykinin (B1, B2), Cannabinoid (CB1, CB2), Chemokine (CCR1, CCR2b, CXCR1, CXCR2), Cholecystokinin (CCK1, CCK2), Dopamine (D1, D2, D3, D4, D5), Endothelin (ETA, ETB), GABA (GABA-B), Galanin (GAL1, GAL2), Histamine (H1, H2, H3), Muscarinic (M1, M2, M3, M4, M5), Neuropeptide Y (Y1, Y2), Neurotensin (NTS1), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7), Somatostatin (SST), Tachykinin (NK1, NK2, NK3), Vasopressin (V1a, V2)
Ion Channels Calcium Channel (L-type, N-type, T-type), Potassium Channel (hERG, KATP, Kv1.3, SKCa), Sodium Channel (Site 2), Chloride Channel (GABA-gated)
Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A, MAO-B), Catechol-O-methyltransferase (COMT), Phosphodiesterases (PDE1-5), Cyclooxygenases (COX-1, COX-2), Nitric Oxide Synthase (nNOS, iNOS, eNOS), Protein Kinases (e.g., PKA, PKC, TK), Proteases (e.g., Thrombin)
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Nuclear Receptors Estrogen Receptor, Glucocorticoid Receptor
Quantitative Data

This compound was found to be inactive when tested at a concentration of 10 µM against the 90 diverse targets in the screening panel.

Experimental Protocols

GPR139 Functional Assay: Calcium Mobilization

The primary functional assay used to determine the potency of this compound is the measurement of intracellular calcium mobilization in cells expressing the GPR139 receptor. This is a common method for assessing the activation of Gq-coupled GPCRs.

Objective: To determine the EC50 of this compound at the human GPR139 receptor.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR139 receptor.

Materials:

  • CHO-K1/hGPR139 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as G418)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1/hGPR139 cells according to standard cell culture protocols.

    • On the day before the assay, harvest the cells and seed them into 96-well or 384-well black, clear-bottom assay plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer to the final working concentration. The addition of Pluronic F-127 can aid in dye dispersal.

    • Remove the cell culture medium from the plates and wash the cells with Assay Buffer.

    • Add the dye loading solution to each well and incubate the plate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in Assay Buffer to generate a range of concentrations for the dose-response curve.

  • Calcium Flux Measurement:

    • Set up the FLIPR instrument to monitor fluorescence changes over time.

    • Place the dye-loaded cell plate and the compound plate into the FLIPR.

    • Initiate the reading, which typically involves a baseline fluorescence measurement followed by the automated addition of the this compound dilutions to the cell plate.

    • Continue to record the fluorescence signal for a set period after compound addition to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Broad Selectivity Screening Protocol

The off-target screening is typically performed by a specialized contract research organization (CRO) using a panel of validated binding and functional assays.

Objective: To assess the activity of this compound against a broad range of molecular targets to determine its selectivity.

General Procedure:

  • Compound Submission: A sample of this compound is provided to the CRO.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a battery of in vitro assays. These assays can be:

    • Radioligand Binding Assays: To assess the ability of this compound to displace a radiolabeled ligand from a specific receptor or transporter.

    • Enzyme Inhibition Assays: To measure the effect of this compound on the activity of various enzymes.

    • Functional Assays: To evaluate the agonist or antagonist activity of this compound at various receptors and ion channels.

  • Data Reporting: The results are typically reported as the percent inhibition or activation at the tested concentration. A significant interaction is usually defined as >50% inhibition or activation.

Signaling Pathway and Experimental Workflow Diagrams

GPR139_Signaling_Pathway TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 Agonist Binding Gq_alpha Gq/11 GPR139->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Increased Intracellular Ca²⁺

Caption: GPR139 Signaling Pathway Activation by this compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture CHO-K1/hGPR139 Cells Seed_Plate Seed Cells into Assay Plate Culture_Cells->Seed_Plate Dye_Loading Load Cells with Fluo-4 AM Seed_Plate->Dye_Loading FLIPR_Measurement Measure Fluorescence in FLIPR Dye_Loading->FLIPR_Measurement Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->FLIPR_Measurement Analyze_Data Analyze Fluorescence Data FLIPR_Measurement->Analyze_Data Dose_Response Generate Dose-Response Curve Analyze_Data->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Selectivity_Screening_Logic Compound This compound Screening_Panel Broad Target Panel (e.g., 90 diverse targets) Compound->Screening_Panel Binding_Assays Radioligand Binding Assays Screening_Panel->Binding_Assays Functional_Assays Functional Assays Screening_Panel->Functional_Assays Enzyme_Assays Enzyme Inhibition Assays Screening_Panel->Enzyme_Assays Data_Analysis Data Analysis (% Inhibition / Activation) Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Logical Flow of a Broad Selectivity Screening Campaign.

References

Methodological & Application

Application Notes and Protocols for TC-O 9311 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective small-molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3] It is a valuable research tool for investigating the structure and function of the GPR139 receptor and its role in various physiological processes.[1] While GPR139 is predominantly expressed in the central nervous system, its signaling pathways and potential therapeutic applications are areas of active investigation.[4][5]

Important Note on Mechanism of Action: Initial inquiries regarding this compound may suggest its involvement as an O-GlcNAcase inhibitor or a direct modulator of the NF-κB pathway. However, current scientific literature and supplier information consistently characterize this compound as a GPR139 agonist.[2][3][6][7][8] The primary signaling cascade initiated by this compound binding to GPR139 involves the Gq/11 protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[4][9][10] This document will focus on the established mechanism of action of this compound as a GPR139 agonist. One vendor has categorized the compound under a broad list of signaling pathways including NF-κB, but specific evidence for this interaction is not available in the current scientific literature.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
Chemical Name 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide
Molecular Weight 365.38 g/mol [3]
Mechanism of Action GPR139 Agonist[1][2][3]
EC₅₀ 39 nM (in CHO-K1 cells expressing human GPR139)[3][6]
Primary Signaling Pathway Gq/11[4][5][9]
Table 2: Recommended Storage and Handling
ConditionInstructionsReference
Powder Store at -20°C for up to 3 years.[6]
Stock Solution (in DMSO) Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]
Solubility Soluble in DMSO (e.g., 73 mg/mL or 199.79 mM). Use fresh, anhydrous DMSO for best results.[3]

Signaling Pathway and Experimental Workflow

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be measured and is a hallmark of GPR139 activation.

GPR139_Signaling_Pathway GPR139 Signaling Pathway TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: GPR139 signaling cascade initiated by this compound.

Experimental Workflow

A typical workflow for studying the effects of this compound in cell culture involves preparing the compound, determining its cytotoxic profile, and then performing functional assays to measure GPR139 activation.

Experimental_Workflow Experimental Workflow for this compound Prep 1. Prepare this compound Stock Solution (e.g., in DMSO) Cytotoxicity 3. Determine Cytotoxicity (e.g., MTT Assay) Prep->Cytotoxicity Functional 5. Perform Functional Assay (e.g., Calcium Mobilization Assay) Prep->Functional Culture 2. Culture Cells (e.g., GPR139-expressing CHO or HEK293 cells) Culture->Cytotoxicity Culture->Functional Concentration 4. Select Non-Toxic Working Concentrations Cytotoxicity->Concentration Concentration->Functional Analysis 6. Data Analysis (e.g., Calculate EC₅₀) Functional->Analysis

Caption: General experimental workflow for using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Based on the molecular weight (365.38 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To determine the concentration range of this compound that is non-toxic to the chosen cell line, thereby establishing the appropriate concentrations for functional assays.

Materials:

  • GPR139-expressing cells (e.g., CHO-GPR139 or HEK293-GPR139) and parental control cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be wide to capture any potential toxicity (e.g., 0.1 nM to 100 µM).

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same final concentration of DMSO as the highest this compound concentration (vehicle control).

  • Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the concentration at which this compound begins to show toxicity.

Protocol 3: Functional Calcium Mobilization Assay

Objective: To measure the activation of GPR139 by this compound by quantifying the resulting increase in intracellular calcium.

Materials:

  • GPR139-expressing cells (e.g., CHO-GPR139 or HEK293-GPR139)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • This compound stock solution

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)

Procedure:

  • Seed GPR139-expressing cells into the black, clear-bottom plates and allow them to form a confluent monolayer (typically 24-48 hours).

  • Prepare the calcium dye loading buffer according to the manufacturer's instructions. This often includes the fluorescent dye and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Prepare a dilution plate containing various concentrations of this compound in assay buffer at a concentration that is 4-5 times the final desired concentration.

  • Place both the cell plate and the dilution plate into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

  • The instrument will then automatically add the this compound dilutions to the cell plate while continuing to record the fluorescence signal for several minutes.

  • Analyze the data by measuring the peak fluorescence intensity after compound addition and subtracting the baseline reading.

  • Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

Application Notes and Protocols for TC-O 9311 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of TC-O 9311, a potent G protein-coupled receptor 139 (GPR139) agonist. Due to the limited availability of published in vivo data for this compound, this document leverages findings from studies on other well-characterized GPR139 agonists, such as JNJ-63533054 and TAK-041, to provide robust, adaptable protocols for preclinical research.

Introduction to this compound and GPR139

This compound is a potent agonist for the orphan G protein-coupled receptor 139 (GPR139), with an EC50 of 39 nM.[1][2][3][4] GPR139 is predominantly expressed in the central nervous system (CNS), with high concentrations in the habenula, striatum, and hypothalamus. This localization suggests a significant role in modulating neural circuits involved in mood, motivation, and reward. The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine. Activation of GPR139 is linked to the modulation of dopaminergic and serotonergic systems, making it a promising target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and depression.

While this compound has demonstrated potent in vitro activity, early pharmacokinetic assessments indicated poor brain exposure in rats. Consequently, more recent in vivo research has focused on brain-penetrant GPR139 agonists like JNJ-63533054 and TAK-041. The protocols detailed below are based on the successful application of these surrogate compounds and can be adapted for the initial in vivo characterization of this compound.

Data Presentation

Pharmacokinetic Profile of a GPR139 Agonist (JNJ-63533054) in Mice

The following table summarizes the pharmacokinetic data for the GPR139 agonist JNJ-63533054 following a single oral administration in mice. This data is provided as a reference for designing and interpreting pharmacokinetic studies with this compound.

ParameterValueUnit
Dose 10mg/kg (p.o.)
Time to Peak Plasma Concentration (Tmax) 2hours
Peak Plasma Concentration (Cmax) 217 ± 56ng/mL
Brain Concentration at Tmax 6.7µM
Brain to Plasma Ratio 1.2

Data adapted from studies on JNJ-63533054.

Signaling Pathway

The activation of GPR139 by an agonist like this compound initiates a signaling cascade that is believed to be primarily coupled through Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream signaling event.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCO This compound GPR139 GPR139 TCO->GPR139 binds Gq Gq/11 GPR139->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release triggers Behavioral_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomize into Groups (Vehicle, this compound) acclimatization->grouping dosing Oral Administration of This compound or Vehicle grouping->dosing habituation Habituation to Test Arena (30-60 min post-dosing) dosing->habituation testing Three-Chamber Social Interaction Test habituation->testing data_analysis Data Analysis (Time in chambers, interaction time) testing->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Calcium Mobilization Assay Using TC-O 9311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2][3][4] GPR139 has emerged as a potential therapeutic target for neuropsychiatric disorders. The primary signaling pathway for GPR139 involves coupling to Gq/11 G-proteins, which activates phospholipase C (PLC) and leads to the mobilization of intracellular calcium.[5][6][7][8][9] This application note provides a detailed protocol for a calcium mobilization assay using this compound to characterize the activation of GPR139. This assay is a robust and high-throughput method for studying GPR139 pharmacology and for screening potential modulators of the receptor.

The assay relies on the use of a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free cytosolic calcium. The activation of GPR139 by an agonist like this compound triggers a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[10] This change in fluorescence can be measured in real-time using a fluorescence plate reader, allowing for the quantification of receptor activation.

Signaling Pathway of GPR139 Activation

The activation of GPR139 by an agonist such as this compound initiates a signal transduction cascade that results in an increase in intracellular calcium. The receptor is primarily coupled to the Gq/11 family of G-proteins.[5][6][7][8][9] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration is the signal that is detected in the calcium mobilization assay.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPR139 GPR139 Gq Gq/11 GPR139->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca²⁺ (Increase) Ca_store->Ca_cytosol Release TCO9311 This compound (Agonist) TCO9311->GPR139 Binds to Gq->PLC Activates IP3 IP₃ PIP2->IP3 Generates IP3->IP3R Binds to Response Cellular Response Ca_cytosol->Response

GPR139 Gq-mediated signaling pathway.

Experimental Protocols

This protocol describes the measurement of this compound-induced calcium mobilization in a cell line stably expressing human GPR139, such as CHO-K1 cells.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human GPR139 (CHO-hGPR139).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM, Calcium-6, or equivalent "no-wash" calcium assay kit.

  • Probenecid: (if required for the chosen dye and cell line to prevent dye leakage).

  • Test Compound: this compound.

  • Control Compounds: A known GPR139 agonist (if available) and a vehicle control (e.g., DMSO).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).

Experimental Workflow

The overall workflow for the calcium mobilization assay is depicted in the diagram below.

Calcium_Assay_Workflow start Start cell_culture 1. Culture CHO-hGPR139 cells start->cell_culture cell_seeding 2. Seed cells into assay plates cell_culture->cell_seeding incubation_24h 3. Incubate for 24 hours cell_seeding->incubation_24h dye_loading 4. Load cells with calcium-sensitive dye incubation_24h->dye_loading incubation_dye 5. Incubate for 1 hour dye_loading->incubation_dye prepare_compounds 6. Prepare this compound and control solutions incubation_dye->prepare_compounds read_plate 7. Measure baseline and agonist-induced fluorescence in plate reader incubation_dye->read_plate prepare_compounds->read_plate data_analysis 8. Analyze data and calculate EC₅₀ read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Investigating GPR139-D2 Receptor Interaction with TC-O 9311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major targets for drug discovery. Understanding the functional interactions and potential heterodimerization between GPCRs is crucial for elucidating complex signaling pathways and developing novel therapeutics. This document provides detailed protocols for investigating the interaction between the G protein-coupled receptor 139 (GPR139) and the Dopamine (B1211576) D2 receptor (D2R) using the potent and selective GPR139 agonist, TC-O 9311.

Recent studies have demonstrated that GPR139 and D2R are co-expressed in the same cells within key dopaminergic pathways in the brain.[1][2][3] GPR139 is an orphan GPCR that primarily couples to Gαq/11, leading to intracellular calcium mobilization upon activation.[3][4] The D2 receptor, a well-characterized target for antipsychotic medications, canonically couples to Gαi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[2][4]

A key finding is the functional crosstalk between these two receptors. In co-expression systems, activation of the Gαi/o-coupled D2R with an agonist can elicit a Gαq-like calcium mobilization signal, a phenomenon entirely dependent on the presence of GPR139.[2][4] This suggests a functional interaction that redirects D2R signaling through a Gαq-mediated pathway. This compound, as a selective GPR139 agonist, is an essential tool to probe the GPR139-dependent component of this interaction. Contrary to some hypotheses, extensive screening has shown this compound to be highly selective for GPR139, with no significant off-target activity, including at the D2 receptor.[1][5][6]

These application notes will guide researchers in designing and executing experiments to characterize this GPR139-D2R functional interaction.

Data Presentation: Pharmacological Properties of Key Compounds

The following tables summarize the quantitative data for this compound and representative D2 receptor ligands used in the described protocols.

Table 1: GPR139 Agonist

Compound Target Action EC50 Cell Line Assay Type

| this compound | GPR139 | Agonist | 39 nM | CHO-K1 cells expressing human GPR139 | Calcium Mobilization |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[6][7][8]

Table 2: Dopamine D2 Receptor Ligands

Compound Target Action Ki / EC50 Notes
Quinpirole D2R Agonist EC50 ≈ 2 nM Used to stimulate D2R in functional assays.[4]
L-741,626 D2R Antagonist Ki ≈ 1-5 nM A selective D2R antagonist used to block D2R-mediated effects.[4]

| Haloperidol | D2R | Antagonist | Ki ≈ 1-2 nM | A well-characterized D2R antagonist. |

Ki (Inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Signaling Pathways

Activation of GPR139 and D2R initiates distinct downstream signaling cascades. When co-expressed, a novel pathway emerges, redirecting the D2R signal.

GPR139 Canonical Signaling Pathway

GPR139 activation by an agonist like this compound leads to the activation of the Gαq/11 subunit. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

GPR139_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq Gαq/11 GPR139->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers TCO9311 This compound TCO9311->GPR139 binds

Caption: Canonical Gαq-mediated signaling pathway of GPR139.

Dopamine D2 Receptor Canonical Signaling Pathway

The D2 receptor is coupled to the Gαi/o subunit. Upon activation by an agonist like dopamine or quinpirole, the Gαi/o protein inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP production Gi->AC inhibits Dopamine Dopamine/ Quinpirole Dopamine->D2R binds

Caption: Canonical Gαi-mediated signaling pathway of the D2 Receptor.

GPR139-D2R Co-expression and Functional Interaction Pathway

When GPR139 and D2R are co-expressed, D2R activation by an agonist can lead to calcium mobilization. This non-canonical signaling for D2R is dependent on the presence of GPR139. The interaction allows the activated D2R to engage the Gαq pathway, leading to a PLC-mediated calcium release. This effect can be blocked by antagonists for either D2R or GPR139, suggesting a functional complex or close association.[2][4]

GPR139_D2R_Interaction cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor GPR139 GPR139 D2R->GPR139 functional interaction Gq Gαq/11 GPR139->Gq enables coupling PLC PLC Ca_release Ca²⁺ Release PLC->Ca_release triggers Gq->PLC activates Quinpirole Quinpirole (D2R Agonist) Quinpirole->D2R activates L741626 L-741,626 (D2R Antagonist) L741626->D2R blocks GPR139_Ant GPR139 Antagonist GPR139_Ant->GPR139 blocks

Caption: Functional interaction between D2R and GPR139 leading to Ca²⁺ release.

Experimental Protocols

Protocol 1: Co-expression of GPR139 and D2R in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells to co-express GPR139 and D2R for subsequent functional assays.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA for human GPR139

  • Plasmid DNA for human D2R (long isoform)

  • Transfection reagent (e.g., FuGENE HD, Promega)

  • 10 cm cell culture dishes

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile microcentrifuge tube, dilute the plasmid DNAs. For co-expression, use 5 µg of GPR139 plasmid and 5 µg of D2R plasmid (total 10 µg DNA).

    • Add serum-free medium to the DNA mixture.

    • In a separate tube, add the transfection reagent (e.g., 30 µL of FuGENE HD).

    • Add the diluted DNA to the transfection reagent, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the DNA-transfection reagent complex dropwise to the cells in the 10 cm dish. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for receptor expression.

  • Control Transfections: Prepare separate dishes of cells transfected with only GPR139, only D2R, and a mock transfection (transfection reagent without DNA) to serve as controls.

Transfection_Workflow start Start: Seed HEK293 Cells prep_dna Prepare DNA Mixture (5µg GPR139 + 5µg D2R) start->prep_dna prep_reagent Prepare Transfection Reagent start->prep_reagent mix Combine DNA and Reagent Incubate 15-20 min prep_dna->mix prep_reagent->mix transfect Add Complex to Cells mix->transfect incubate Incubate 24-48 hours transfect->incubate end End: Cells Ready for Assay incubate->end

Caption: Workflow for co-transfection of GPR139 and D2R in HEK293 cells.

Protocol 2: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. It is the key assay to demonstrate the functional interaction between GPR139 and D2R.

Materials:

  • Co-transfected and control HEK293 cells (from Protocol 1)

  • 96-well or 384-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW Calcium Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (GPR139 agonist)

  • Quinpirole (D2R agonist)

  • L-741,626 (D2R antagonist)

  • A selective GPR139 antagonist (e.g., JNJ-3792165)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Harvest the transfected cells and seed them into the assay plate at an appropriate density (e.g., 50,000 cells/well for a 96-well plate). Allow cells to attach for several hours or overnight.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of agonists (this compound, Quinpirole) and antagonists (L-741,626, GPR139 antagonist) in Assay Buffer in a separate compound plate.

  • Assay Measurement (FLIPR):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Antagonist Mode: To test for inhibition, pre-incubate the cells with the antagonist (e.g., 10 µM L-741,626 or GPR139 antagonist) for 10-15 minutes before adding the agonist.[2]

    • Agonist Mode: The instrument will first establish a baseline fluorescence reading for each well. It will then add the agonist from the compound plate to the cell plate.

    • Monitor the change in fluorescence intensity over time (e.g., readings every 1 second for 90 seconds).[2]

  • Data Analysis:

    • The response is typically calculated as the difference between the maximum and minimum fluorescence intensity.

    • Plot the response against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.

    • Compare the response to Quinpirole in cells expressing D2R alone versus cells co-expressing D2R and GPR139.

    • Confirm that the Quinpirole-induced calcium signal in co-transfected cells is blocked by both L-741,626 and the GPR139 antagonist.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the initial step of G protein activation—the exchange of GDP for GTP on the Gα subunit. It can be used to confirm the G protein coupling preference (Gαq for GPR139, Gαi for D2R).

Materials:

  • Cell membranes prepared from HEK293 cells expressing GPR139 or D2R.

  • [³⁵S]GTPγS (radioligand)

  • GTPγS Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • Agonists (this compound, Quinpirole)

  • Scintillation plates (e.g., SPA beads or filter plates)

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize transfected cells in a lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Cell membranes (5-20 µg protein/well)

    • GDP (to a final concentration of ~30 µM)

    • Agonist at various concentrations.

  • Incubation: Pre-incubate the plate for 20-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells to start the binding reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through a filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • SPA Method: If using Scintillation Proximity Assay (SPA) beads, the binding of [³⁵S]GTPγS to the Gα subunit on the membrane, which is captured by the bead, brings it close enough to excite the scintillant for light emission. No washing is needed.

  • Counting: Read the plates in a microplate scintillation counter.

  • Data Analysis:

    • Define non-specific binding using a high concentration of unlabeled GTPγS.

    • Calculate specific binding and plot it against agonist concentration to determine EC50 and Emax values.

    • Confirm that this compound stimulates [³⁵S]GTPγS binding in GPR139-expressing membranes and that Quinpirole stimulates binding in D2R-expressing membranes.

Conclusion

The protocols and information provided herein offer a comprehensive framework for investigating the functional interaction between GPR139 and the D2 receptor. By utilizing the selective GPR139 agonist this compound in conjunction with specific D2R ligands, researchers can elucidate the mechanisms of signal transduction and crosstalk between these two important CNS receptors. These studies are vital for understanding the physiological roles of GPR139 and for the potential development of novel therapeutic strategies targeting neuropsychiatric disorders.

References

Application Notes and Protocols for TC-O 9311 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective synthetic agonist for the G-protein coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1] Its expression in key brain regions such as the habenula, striatum, and hypothalamus suggests a significant role in modulating neural circuits involved in motor control, motivation, and reward. These application notes provide an overview of the utility of this compound in neuroscience research and detailed protocols for its application in key experimental paradigms.

Mechanism of Action

This compound activates GPR139, which primarily signals through the Gq/11 pathway. This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a measurable increase in cytosolic calcium concentration.

Furthermore, GPR139 activation has been shown to oppose the signaling of the µ-opioid receptor (MOR) by stimulating cyclic AMP (cAMP) production and inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels. This complex signaling profile makes this compound a valuable tool for dissecting the roles of GPR139 in neuronal function and its interplay with other neurotransmitter systems.

Quantitative Data

The following tables summarize the quantitative data for this compound and a related GPR139 agonist, TAK-041, in relevant in vitro and in vivo assays.

Table 1: In Vitro Efficacy of this compound in Calcium Mobilization Assays

Cell LineAssay FormatThis compound pEC50 (Mean ± SEM)This compound EC50 (nM)
CHO-TRExCalcium Mobilization7.40 ± 0.06~40
HEK-293Calcium Mobilization7.11 ± 0.13~78
SK-N-MC/CRECalcium Mobilization7.31 ± 0.12~49

Data adapted from Nepomuceno D, et al. (2018).[2]

Table 2: In Vivo Effect of GPR139 Agonist (TAK-041) on Amphetamine-Induced Dopamine Release

Brain RegionTreatment% Attenuation of d-amphetamine-induced reduction in [¹¹C]PHNO Binding Potential (BPND)
PutamenTAK-041 (20 mg)26%
PutamenTAK-041 (40 mg)Higher than 20 mg dose (statistically significant)
Ventral StriatumTAK-041 (20 mg)18%
Ventral StriatumTAK-041 (40 mg)Higher than 20 mg dose

Data adapted from Rabiner et al. (2021) and provides a strong rationale for a similar application of this compound.[3][4][5]

Signaling Pathway Diagram

GPR139_Signaling TCO This compound GPR139 GPR139 TCO->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates AC Adenylyl Cyclase GPR139->AC stimulates GIRK GIRK Channel GPR139->GIRK inhibits PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces K_out K+ GIRK->K_out efflux Ca Ca²⁺ (intracellular) IP3->Ca mobilizes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation culture Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) treatment_vitro This compound Treatment (dose-response) culture->treatment_vitro ca_imaging Calcium Imaging Assay treatment_vitro->ca_imaging cAMP_assay cAMP Accumulation Assay treatment_vitro->cAMP_assay electrophys Electrophysiology (Patch-Clamp) treatment_vitro->electrophys data_quant Quantitative Analysis (EC50, firing rate, neurotransmitter levels) ca_imaging->data_quant cAMP_assay->data_quant electrophys->data_quant animal_model Rodent Model (e.g., C57BL/6 mice) treatment_vivo Systemic or Local This compound Administration animal_model->treatment_vivo microdialysis In Vivo Microdialysis treatment_vivo->microdialysis behavior Behavioral Assays (e.g., locomotor activity, reward seeking) treatment_vivo->behavior microdialysis->data_quant behavior->data_quant interpretation Interpretation of Results (elucidation of GPR139 function) data_quant->interpretation

References

Application Notes and Protocols for Studying Habenula Function with TC-O 9311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The habenula, a critical epithalamic structure, is increasingly recognized for its role in regulating mood, motivation, and reward-processing behaviors.[1][2][3] It is implicated in the pathophysiology of several neuropsychiatric disorders, including depression and addiction.[1][3] The orphan G protein-coupled receptor 139 (GPR139) is expressed in the habenula, presenting a novel target for modulating its activity. TC-O 9311 is a potent and selective agonist for GPR139.[4][5][6] These application notes provide a comprehensive guide for utilizing this compound to investigate the function of the habenula.

Quantitative Data for this compound

ParameterValueCell LineSource
Agonist TargetGPR139-[4][6]
EC5039 nMCHO-K1 cells expressing human GPR139[4][5][6]
Purity≥98% (HPLC)-[5]
Molecular Weight365.38-[5][6]
FormulaC20H19N3O4-[5]
SolubilityDMSO: 73 mg/mL (199.79 mM)-[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in a habenular neuron and a typical experimental workflow for behavioral studies.

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR139 GPR139 This compound->GPR139 Binds and Activates G_Protein G-Protein (Gi/o) GPR139->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Modulates Neuronal_Activity Modulation of Neuronal Activity Effector->Neuronal_Activity Leads to

Proposed GPR139 signaling cascade in a habenular neuron.

Behavioral_Workflow A Animal Acclimation and Baseline Behavioral Testing B Surgical Implantation of Cannula Targeting Habenula A->B C Post-operative Recovery (1-2 weeks) B->C D Intra-habenular Microinjection of this compound or Vehicle C->D E Behavioral Assays (e.g., Forced Swim Test, Elevated Plus Maze) D->E F Data Analysis and Comparison between Groups E->F G Histological Verification of Cannula Placement F->G Logical_Relationships cluster_drug_action Pharmacological Intervention cluster_cellular_effect Cellular Effect in Habenula cluster_behavioral_outcome Potential Behavioral Outcomes TCO_9311 This compound Administration GPR139_Activation GPR139 Activation TCO_9311->GPR139_Activation Leads to Neuronal_Modulation Modulation of Habenular Neuron Activity GPR139_Activation->Neuronal_Modulation Results in Depression_Modulation Alteration of Depressive-like Behaviors Neuronal_Modulation->Depression_Modulation Anxiety_Modulation Modification of Anxiety-like Behaviors Neuronal_Modulation->Anxiety_Modulation Reward_Modulation Changes in Reward Processing Neuronal_Modulation->Reward_Modulation

References

Application Notes and Protocols for TC-O 9311 in Neuropsychiatric Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3][4][5] GPR139 is predominantly expressed in the central nervous system, with high concentrations in brain regions integral to the regulation of mood, motivation, and reward, such as the habenula and striatum.[2][6] Emerging research has implicated GPR139 in the pathophysiology of various neuropsychiatric disorders, making it a compelling target for therapeutic intervention.[1][3][7][8]

Recent studies have highlighted the potential of GPR139 agonists in preclinical models of schizophrenia and apathy.[5][9][10] The activation of GPR139 is being investigated for its potential to modulate dopamine (B1211576) and opioid signaling pathways, which are often dysregulated in neuropsychiatric conditions.[1][8] These application notes provide a comprehensive overview of the use of this compound as a research tool for investigating neuropsychiatric disorders, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound exerts its effects by binding to and activating GPR139. This receptor is known to couple to the Gq/11 family of G proteins.[4][11] Activation of the Gq/11 pathway initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately the mobilization of intracellular calcium.[12] This signaling pathway can modulate neuronal excitability and neurotransmitter release.[8] Furthermore, GPR139 activation has been shown to counteract the signaling of the µ-opioid receptor (MOR), suggesting a role in modulating opioid-mediated effects in the brain.[4][11]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and other relevant GPR139 agonists.

Table 1: In Vitro Potency of GPR139 Agonists

CompoundTargetAssay TypeCell LineEC50Reference
This compound GPR139Calcium MobilizationCHO-K1 expressing human GPR13939 nM[1][2][3][4]
L-TryptophanGPR139Calcium Mobilization-220 µM[6]
L-PhenylalanineGPR139Calcium Mobilization-320 µM[6]

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC20H19N3O4[2]
Molecular Weight365.38 g/mol [2]
Purity≥98% (HPLC)[3]
SolubilityDMSO: 73 mg/mL (199.79 mM)[2]
Storage (Powder)3 years at -20°C[2]
Storage (in solvent)1 year at -80°C, 1 month at -20°C[2]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the potency of this compound in activating GPR139 in a cell-based assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR139.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • This compound.

  • Control agonist (e.g., L-Tryptophan).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the GPR139-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 45-60 minutes.[13]

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo Behavioral Assessment in Rodent Models of Schizophrenia-like Symptoms

This protocol outlines a general framework for assessing the effects of this compound on behaviors relevant to the negative symptoms of schizophrenia. Another GPR139 agonist, TAK-041, has been shown to reverse anhedonia and social interaction deficits in rodent models.[9]

Animal Model:

  • Unpredictable Chronic Mild Stress (uCMS) model in rats or mice to induce anhedonia and depressive-like behaviors.[9]

  • Social interaction tests in rodents.[9]

Materials:

  • This compound.

  • Vehicle solution for in vivo administration (e.g., as described by suppliers).

  • Behavioral testing apparatus (e.g., sucrose (B13894) preference test, three-chamber social interaction test).

Procedure:

  • Animal Model Induction: Subject the animals to the uCMS protocol for a specified duration to induce behavioral deficits.

  • Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and time points (acute or chronic).

  • Behavioral Testing:

    • Anhedonia: Conduct a sucrose preference test to assess the animals' preference for a sweetened solution over water. An increase in sucrose preference in the this compound-treated group compared to the vehicle group would indicate an anti-anhedonic effect.

    • Social Interaction: Utilize the three-chamber social interaction test to measure social approach and preference for a novel animal over a novel object. An increase in time spent with the novel animal in the this compound-treated group would suggest a pro-social effect.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the effects of this compound.

Visualizations

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCO9311 This compound GPR139 GPR139 TCO9311->GPR139 binds & activates Gq11 Gq/11 GPR139->Gq11 activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release) Ca2->Neuronal_Response triggers In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate GPR139-expressing cells dye_loading Load cells with Calcium-sensitive dye plate_cells->dye_loading add_compound Add this compound to cells dye_loading->add_compound compound_prep Prepare this compound serial dilutions compound_prep->add_compound measure_fluorescence Measure fluorescence (kinetic read) add_compound->measure_fluorescence determine_peak Determine peak fluorescence response measure_fluorescence->determine_peak plot_curve Plot dose-response curve determine_peak->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50 In_Vivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_behavior Behavioral Testing cluster_data Data Analysis stress_induction Induce schizophrenia-like aymptoms (e.g., uCMS) drug_admin Administer this compound or Vehicle stress_induction->drug_admin anhedonia_test Anhedonia Test (Sucrose Preference) drug_admin->anhedonia_test social_test Social Interaction Test drug_admin->social_test stat_analysis Statistical Analysis anhedonia_test->stat_analysis social_test->stat_analysis

References

TC-O 9311 supplier and purchasing information.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1][2] Its utility as a research tool lies in its ability to probe the physiological and pathological roles of GPR139, which has been implicated in various neurological processes. These application notes provide comprehensive information on the procurement, handling, and experimental use of this compound.

Supplier and Purchasing Information

This compound is available from several chemical suppliers catering to the research community. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.

SupplierPurityAvailable QuantitiesNotes
MedchemExpress >98%10mg, 25mg, 50mg, 100mg, 200mg, 500mgResearch use only.
Tocris Bioscience ≥98% (HPLC)Not specifiedOffered as part of the Tocriscreen 2.0 Max compound library.
MedKoo Biosciences >98%10mg, 25mg, 50mg, 100mg, 200mg, 500mgShipped at ambient temperature.
Selleck Chemicals 99.87%Not specified
TargetMol 99.12%5mg, 10mg, 25mg, 50mg, 100mg, 200mg, 1mL (10mM in DMSO)
APExBIO High PurityNot specifiedMarketed as a tyrosine kinase inhibitor, but also a known GPR139 agonist.
Eurofins DiscoverX Not specified10mg (dry powder)Product is listed as obsolete, contact for availability.[3]

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide[4][5]
Molecular Formula C₂₀H₁₉N₃O₄[1][4][5]
Molecular Weight 365.38 g/mol [2][4]
CAS Number 444932-31-4[1][5]
Appearance Solid powder[5]
Solubility Soluble in DMSO[2][5]

Biological Activity

This compound is a potent agonist of the orphan G protein-coupled receptor 139 (GPR139) with a reported EC50 of 39 nM in Chinese Hamster Ovary (CHO-K1) cells expressing human GPR139.[2][4][6][7][8] The activation of GPR139 by this compound primarily couples to the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium.[4] There is also evidence suggesting that GPR139 can couple to other G protein families, including Gi/o, Gs, and G12/13.[9] Furthermore, GPR139 has been shown to functionally interact with other receptors, such as the dopamine (B1211576) D2 receptor.[1][2]

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line recombinantly expressing GPR139.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing human GPR139.

  • This compound Stock Solution: 10 mM in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To prevent dye leakage.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: A fluorescence microplate reader with a filter set for Ex/Em = 490/525 nm (e.g., FLIPR™, FlexStation).

Protocol:

  • Cell Plating: Seed the GPR139-expressing cells into the microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution by diluting Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • Remove the culture medium from the cells and add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements at Ex/Em = 490/525 nm for a period of 90-180 seconds.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is then normalized to the maximum response (F/F₀). Dose-response curves are generated by plotting the normalized response against the logarithm of the this compound concentration to determine the EC50 value.

In Vivo: Assessment of Central Nervous System Effects in Rodents

This protocol provides a general framework for assessing the in vivo effects of this compound in mice or rats. Specifics of the behavioral tests will depend on the research question.

Materials:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • This compound Formulation: For oral administration (p.o.), this compound can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) or 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na). For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a solution in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80) should be prepared.

  • Dosing equipment: Oral gavage needles or syringes and needles for injection.

Protocol:

  • Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.

  • Compound Administration:

    • Prepare the this compound formulation on the day of the experiment.

    • Administer this compound at the desired doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group must be included.

    • The route of administration and the time between administration and behavioral testing should be determined based on the pharmacokinetic properties of the compound, if known, or based on preliminary studies.

  • Behavioral Assessment:

    • Conduct the chosen behavioral test (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior, forced swim test for antidepressant-like effects).

    • Record and analyze the relevant behavioral parameters.

  • Data Analysis: Compare the behavioral outcomes of the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

GPR139 Signaling Pathway

Activation of GPR139 by this compound initiates a signaling cascade primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. GPR139 may also signal through other G-protein subtypes and interact with other GPCRs, modulating their downstream signaling.

GPR139_Signaling cluster_cytosol Cytosol TCO This compound GPR139 GPR139 TCO->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_cyto [Ca2+]i ↑ ER->Ca_cyto releases Ca_ER Ca2+

Caption: GPR139 signaling cascade initiated by this compound.

Calcium Mobilization Assay Workflow

The workflow for a typical calcium mobilization assay involves cell preparation, loading with a calcium-sensitive dye, stimulation with the compound of interest, and subsequent measurement of the fluorescence signal.

Calcium_Assay_Workflow start Start plate_cells Plate GPR139-expressing cells in microplate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with Fluo-4 AM incubate_overnight->dye_loading incubate_dye Incubate for 1 hour at 37°C dye_loading->incubate_dye measure_fluorescence Measure fluorescence kinetics upon compound addition incubate_dye->measure_fluorescence prepare_compound Prepare this compound serial dilutions prepare_compound->measure_fluorescence analyze_data Analyze data and generate dose-response curve measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay.

References

In Vivo Administration of TC-O 9311: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of TC-O 9311, a potent agonist of the G protein-coupled receptor 139 (GPR139). This document outlines detailed protocols for various administration routes, summarizes key pharmacokinetic data, and illustrates the relevant signaling pathways. The information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound and other GPR139 agonists.

Overview of this compound

This compound is a valuable research tool for elucidating the physiological roles of GPR139, an orphan receptor predominantly expressed in the central nervous system. In vitro studies have demonstrated its high potency and selectivity. However, initial in vivo assessments in rats have indicated that this compound exhibits limited brain penetration, a critical consideration for targeting neurological and psychiatric disorders. The following sections provide detailed methodologies for in vivo administration and summarize the available pharmacokinetic data to aid in the design of future studies.

Quantitative Data Summary

Due to the limited publicly available in vivo pharmacokinetic data for this compound, this section includes data for the well-characterized, brain-penetrant GPR139 agonist JNJ-63533054 as a reference. This allows for a comparative understanding of compound behavior in vivo and can guide the experimental design for this compound.

Table 1: Pharmacokinetic Parameters of GPR139 Agonist JNJ-63533054 Following Oral Administration in Mice. [1]

Time Point (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)
0.252193 ± 4792115 ± 585
0.51967 ± 2502106 ± 487
11283 ± 1501373 ± 204
2508 ± 244450 ± 156
4--
8--

Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of GPR139 Agonist JNJ-63533054 Following Oral Administration in Rats. [1]

Time Point (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)
0.5350 ± 2.5416 ± 1.4
2183 ± 69217 ± 56
681 ± 993 ± 10

Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are provided as a starting point for the in vivo administration of this compound. Formulation and dosing may require optimization based on the specific experimental model and objectives.

Formulation Protocols

This compound can be formulated for in vivo administration using various vehicles. The choice of vehicle will depend on the desired administration route and the physicochemical properties of the compound.

Protocol 1: Aqueous Suspension for Oral (p.o.) Administration

This protocol is adapted from in vivo studies with the GPR139 agonist JNJ-63533054 and is suitable for oral gavage.[1]

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% HPMC solution by slowly adding HPMC to sterile water while stirring until fully dissolved.

    • Add the powdered this compound to the vehicle.

    • Vortex and sonicate the mixture until a homogenous suspension is formed.

    • Prepare fresh on the day of dosing.

Protocol 2: Solubilized Formulation for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration

This formulation is designed to solubilize the compound for parenteral administration.

  • Vehicle: A mixture of DMSO, PEG300, Tween-80, and saline.

  • Procedure:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For the final formulation, use a vehicle composition such as:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Slowly add the DMSO stock solution to the PEG300 while vortexing.

    • Add the Tween-80 and vortex until mixed.

    • Finally, add the saline and vortex to achieve a clear solution.

    • The final concentration of DMSO should be kept low to minimize toxicity.

Protocol 3: Oil-Based Formulation for Subcutaneous (s.c.) or Intramuscular (i.m.) Administration

This formulation can be used for sustained release.

  • Vehicle: Corn oil or another sterile oil.

  • Procedure:

    • Dissolve this compound in a small amount of DMSO to create a stock solution.

    • Add the DMSO stock to the corn oil (e.g., a 1:9 ratio of DMSO to corn oil).

    • Vortex and sonicate until a clear solution or a fine suspension is achieved.

Administration Protocols

The following are general guidelines for common in vivo administration routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral (p.o.) Administration via Gavage

  • Animal Model: Mouse or Rat.

  • Procedure:

    • Prepare the this compound suspension as described in Formulation Protocol 1.

    • Gently restrain the animal.

    • Insert a gavage needle of appropriate size for the animal into the esophagus.

    • Slowly administer the desired volume of the compound suspension.

    • Typical dosing volumes are 5-10 mL/kg for mice and 3-5 mL/kg for rats.[1]

Intravenous (i.v.) Administration

  • Animal Model: Mouse or Rat.

  • Procedure:

    • Prepare the this compound solution as described in Formulation Protocol 2.

    • Warm the animal to dilate the tail vein.

    • Place the animal in a restrainer.

    • Using an appropriate gauge needle (e.g., 27-30G for mice), inject the solution slowly into the lateral tail vein.

    • Monitor the animal for any adverse reactions.

Intraperitoneal (i.p.) Administration

  • Animal Model: Mouse or Rat.

  • Procedure:

    • Prepare the this compound solution as described in Formulation Protocol 2.

    • Gently restrain the animal, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the solution into the peritoneal cavity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the GPR139 signaling pathway and a general experimental workflow for in vivo pharmacokinetic studies.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Primary Gi_o Gαi/o GPR139->Gi_o Gs Gαs GPR139->Gs G12_13 Gα12/13 GPR139->G12_13 TC_O_9311 This compound (Agonist) TC_O_9311->GPR139 PLC Phospholipase C (PLC) Gq11->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase RhoA RhoA Activation RhoGEF->RhoA Ca_release Ca²⁺ Release IP3_DAG->Ca_release

Caption: GPR139 Signaling Pathways.

InVivo_PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis formulation Compound Formulation (e.g., Suspension, Solution) oral Oral (p.o.) formulation->oral iv Intravenous (i.v.) formulation->iv ip Intraperitoneal (i.p.) formulation->ip sc Subcutaneous (s.c.) formulation->sc animal_prep Animal Preparation (Acclimation, Fasting) animal_prep->oral animal_prep->iv animal_prep->ip animal_prep->sc blood Blood Sampling (Time Points) oral->blood iv->blood ip->blood sc->blood tissue Tissue Harvesting (e.g., Brain) blood->tissue bioanalysis Bioanalysis (e.g., LC-MS/MS) tissue->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Troubleshooting & Optimization

TC-O 9311 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TC-O 9311, a potent GPR139 agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility Issues

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a high concentration stock solution can be prepared in DMSO. It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1]

Q2: My this compound is precipitating out of solution, especially in my aqueous assay buffer. How can I prevent this?

A2: Precipitation in aqueous solutions is a common challenge. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining solubility, typically ≤0.1% for most cell-based assays to avoid solvent-induced artifacts.

  • Use of Surfactants or Co-solvents: For in vivo preparations, formulations with PEG300 and Tween-80 have been used to improve solubility.[2] A similar approach with a low concentration of a biocompatible surfactant might be tested for in vitro assays, though this should be validated for effects on your experimental system.

  • Sonication and Heating: Gentle warming and sonication can aid in the dissolution of this compound in the initial stock solution preparation.[2] However, avoid excessive heat which could degrade the compound.

  • Serial Dilutions: Prepare intermediate dilutions of your high-concentration DMSO stock in your assay buffer rather than adding the concentrated stock directly to the final assay volume.

Q3: Can I use solvents other than DMSO?

A3: Currently, DMSO is the most widely reported solvent for preparing stock solutions of this compound. Solubility in other organic solvents like ethanol (B145695) or methanol (B129727) is not well-documented in publicly available resources. It is recommended to perform small-scale solubility tests before using alternative solvents.

Stability and Storage Issues

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is critical to maintain the integrity of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage.

  • Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always protect the stock solutions from light.[2]

Q5: I left my this compound stock solution at room temperature for an extended period. Is it still viable?

A5: While short-term exposure to room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. If the solution has been at room temperature for several hours, it is advisable to use a fresh aliquot for critical experiments to ensure reproducibility. There is no specific data on the rate of degradation at room temperature, so caution is warranted.

Experimental Issues

Q6: I am not observing the expected agonistic activity of this compound in my GPR139 assay. What could be the issue?

A6: Several factors could contribute to a lack of activity:

  • Compound Integrity: Ensure your this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock.

  • Cellular System: Confirm that your cells are expressing functional GPR139 at sufficient levels. The activity of this compound has been demonstrated in CHO-K1 cells stably expressing human GPR139.[3]

  • Assay Readout: GPR139 is known to couple primarily through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[4] Assays that measure calcium mobilization, such as those using fluorescent calcium indicators, are appropriate. GPR139 can also couple to Gi/o proteins.[4][5] If your assay measures cAMP levels, you may not see a response, or you might observe an inhibition of forskolin-stimulated cAMP accumulation.

  • Incorrect Concentration Range: Ensure you are testing a wide enough concentration range of this compound to generate a full dose-response curve. The reported EC50 is 39 nM, so concentrations should bracket this value.[2]

Q7: My results are inconsistent between experiments. What are the likely sources of variability?

A7: Inconsistent results can arise from several sources:

  • Stock Solution Handling: Inconsistent thawing of stock solutions or multiple freeze-thaw cycles can affect the compound's effective concentration. Always aliquot and use fresh vials for each experiment.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and plated at a consistent density.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions. Minor variations in these parameters can impact the biological response.

  • DMSO Quality: As mentioned, the hygroscopic nature of DMSO can lead to solubility issues if the solvent has absorbed water. Use fresh, high-quality DMSO for stock preparation.

Data Summary Tables

Table 1: Solubility of this compound

SolventConcentrationMethodNotes
DMSO125 mg/mL (342.11 mM)Ultrasonic assistance may be needed.Use of newly opened, anhydrous DMSO is critical due to its hygroscopic nature.[1]
In vivo formulation 1≥ 2.08 mg/mL (5.69 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineThis formulation results in a clear solution.[2]
In vivo formulation 2≥ 2.08 mg/mL (5.69 mM)10% DMSO, 90% Corn OilThis formulation results in a clear solution.[2]

Table 2: Stability and Storage of this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CLong-termProtect from light.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]

Experimental Protocols

Detailed Methodology for In Vitro Calcium Mobilization Assay

This protocol is a general guideline for a fluorescent-based calcium mobilization assay in a 96-well format and should be optimized for your specific cell line and equipment.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • HEK293 or CHO cells stably expressing human GPR139

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, can improve dye retention in some cell lines)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent plate reader with an injection system

2. Cell Preparation:

  • Seed GPR139-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve. Remember to account for the dilution factor upon addition to the cells.

4. Dye Loading:

  • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES according to the manufacturer's instructions. If using probenecid, add it to the loading solution.

  • Remove the cell culture medium from the wells and wash once with HBSS.

  • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

5. Calcium Flux Measurement:

  • After incubation, wash the cells with HBSS to remove excess dye.

  • Place the plate in a fluorescent plate reader equipped with an injector.

  • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Establish a stable baseline fluorescence reading for a few seconds.

  • Inject the this compound dilutions into the wells while continuously recording the fluorescence.

  • Continue recording for a sufficient duration to capture the peak response and subsequent decay.

6. Data Analysis:

  • The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.

  • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the EC50 value from the curve using a suitable nonlinear regression model.

Visualizations

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway TCO_9311 This compound GPR139 GPR139 TCO_9311->GPR139 binds & activates Gq Gq/11 GPR139->Gq activates Gi Gi/o GPR139->Gi activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Caption: GPR139 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO inject_compound Inject this compound Dilutions prep_stock->inject_compound seed_cells Seed GPR139-expressing Cells in 96-well Plate dye_loading Load Cells with Calcium-sensitive Dye seed_cells->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells read_baseline Measure Baseline Fluorescence wash_cells->read_baseline read_baseline->inject_compound read_response Measure Fluorescence Change (Calcium Flux) inject_compound->read_response plot_curve Plot Dose-Response Curve read_response->plot_curve calc_ec50 Calculate EC50 Value plot_curve->calc_ec50

Caption: In Vitro Calcium Mobilization Assay Workflow for this compound.

References

How to dissolve TC-O 9311 for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TC-O 9311 in experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this potent GPR139 agonist.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Stock Solution - Solvent purity is compromised (e.g., absorbed moisture in DMSO).- Incorrect solvent used.- Storage temperature fluctuations.- Use fresh, anhydrous DMSO to prepare stock solutions.[1]- Ensure the correct solvent is being used based on the experimental requirements (in vitro vs. in vivo).- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Inconsistent Experimental Results - Incomplete dissolution of this compound.- Degradation of the compound.- Incorrect final concentration.- After adding the solvent, use sonication or gentle heating to ensure complete dissolution.[3]- Protect stock solutions from light.[2]- Prepare fresh working solutions for each experiment from a properly stored stock solution.
Low Cellular Response - Low cell permeability.- Inappropriate vehicle control.- Cell line does not express GPR139.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels.- Use a vehicle control that matches the solvent composition of the this compound working solution.- Confirm GPR139 expression in your experimental cell line.
Precipitation in In Vivo Formulation - Improper mixing of solvents.- Saturation limit exceeded.- Add each solvent in the specified order and ensure the solution is mixed thoroughly after each addition.[2]- Do not exceed the recommended solubility limits for the chosen formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]

Q2: How should I store this compound stock solutions?

A2: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to one year to maintain stability.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139).[2] Upon binding, it activates the receptor, which can then couple to various G proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.[3][4][5]

Q4: Can this compound be used in animal studies?

A4: Yes, this compound can be used for in vivo experiments. Specific formulations using solvents like a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described.[3]

Q5: What are the downstream signaling pathways activated by this compound?

A5: Activation of GPR139 by this compound leads to the activation of Gq/11 and Gi/o proteins.[3][5] This can result in the modulation of downstream effectors such as adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.[4][6] Gq/11 activation can also lead to calcium mobilization from intracellular stores.[7][8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum SolubilityNotes
DMSO 73 mg/mL (199.79 mM)[1]Use fresh, anhydrous DMSO. Sonication may be required.[1][6]
Ethanol Insoluble[1]Not a suitable solvent.
Water Insoluble[1]Not a suitable solvent.

Table 2: In Vivo Formulation Examples

Formulation ComponentsAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If precipitation is observed, sonicate the solution for 5-10 minutes or warm it gently.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration

Objective: To prepare a homogenous suspension of this compound for oral administration in animal models.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

  • Sterile tubes

  • Homogenizer or vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the desired volume of CMC-Na solution.

  • Add the this compound powder to the CMC-Na solution.

  • Mix the solution thoroughly using a vortex mixer or homogenizer until a uniform suspension is achieved. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution.[1]

  • Administer the freshly prepared suspension to the animals.

Mandatory Visualizations

GPR139_Signaling_Pathway GPR139 Signaling Pathway TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 activates Gq_11 Gαq/11 GPR139->Gq_11 activates Gi_o Gαi/o GPR139->Gi_o activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits GIRK GIRK Channels Gi_o->GIRK activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization leads to cAMP_inhibition ↓ cAMP AC->cAMP_inhibition K_efflux ↑ K⁺ Efflux GIRK->K_efflux

Caption: GPR139 signaling cascade initiated by this compound.

Experimental_Workflow In Vitro Experimental Workflow start Start dissolve Dissolve this compound in Anhydrous DMSO start->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot and Store (-80°C) stock->aliquot prepare_working Prepare Working Solution in Cell Culture Medium aliquot->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells assay Perform Downstream Assay (e.g., Calcium Flux, cAMP) treat_cells->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Workflow for preparing and using this compound in vitro.

References

TC-O 9311 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing TC-O 9311 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and unexpected experimental outcomes that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and highly selective agonist for the G protein-coupled receptor 139 (GPR139). In comprehensive screening studies, this compound was tested against a panel of 90 diverse molecular targets and showed no significant cross-reactivity or off-target activity. This indicates a very specific interaction with its intended target, GPR139.

Q2: I'm observing an unexpected phenotype in my cells after treatment with this compound. Could this be an off-target effect?

A2: While this compound has a clean off-target profile in broad screening panels, it is crucial to experimentally verify that the observed effects in your specific system are mediated by GPR139. An unexpected phenotype could arise from several factors, including:

  • On-target effects in a novel context: The phenotype might be a genuine consequence of GPR139 activation in your specific cell type or experimental model, revealing new biology for the receptor.

  • Expression of GPR139 splice variants: Your system might express a variant of GPR139 with a different signaling profile.

  • Undiscovered off-target effects: In any pharmacological experiment, there is a possibility of an off-target effect that was not covered by the initial screening panel or is specific to your experimental conditions.

We recommend following the troubleshooting workflow outlined below to investigate the origin of the unexpected effect.

Q3: How can I confirm that the effects I'm observing are mediated by GPR139?

A3: The most direct way to confirm on-target activity is to demonstrate that the effect is dependent on the presence of GPR139. This can be achieved by:

  • Using a GPR139-negative control: Treat a cell line that does not endogenously express GPR139 with this compound. The absence of a response would support an on-target effect in your GPR139-positive cells.

  • Genetic knockdown or knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR139 expression in your cells of interest. If the effect of this compound is diminished or abolished after GPR139 knockdown/knockout, it strongly indicates an on-target mechanism.

  • Pharmacological blockade: If a selective GPR139 antagonist is available, you can perform a co-treatment experiment. The ability of the antagonist to block the effect of this compound would confirm the involvement of GPR139.

Q4: My cells do not express GPR139, but I am still seeing a response to this compound. What should I do?

A4: If you observe a response in a GPR139-negative system, this strongly suggests a potential off-target effect. The first step is to re-verify the absence of GPR139 expression using a sensitive method like qPCR or western blot. If GPR139 is truly absent, the observed effect is independent of this receptor. You can then proceed with target deconvolution strategies, which may include affinity chromatography with labeled this compound to pull down interacting proteins, or broader off-target screening panels.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Potency of this compound on GPR139

ParameterValueCell LineAssay Type
EC₅₀39 nMCHO-K1 cells expressing human GPR139Calcium Mobilization

Table 2: Off-Target Selectivity Profile

Screening PanelNumber of TargetsResult
Broad Diversity Panel90No significant activity observed

Signaling & Experimental Workflow Diagrams

GPR139 Signaling Pathway

GPR139 is known to be a promiscuous receptor, coupling to multiple G-protein families, with a primary signaling pathway through Gq/11, leading to an increase in intracellular calcium.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR139 GPR139 This compound->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP₃ PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ Downstream Downstream Cellular Effects Ca2->Downstream activates ER->Ca2 releases

Caption: GPR139 activation by this compound primarily initiates the Gq/11 pathway.

Troubleshooting Workflow for Unexpected Results

This workflow provides a logical sequence of experiments to determine if an unexpected result is an on-target or potential off-target effect of this compound.

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed confirm_expression Confirm GPR139 Expression (qPCR, Western Blot) start->confirm_expression check_gpr139 Does the experimental system express GPR139? gpr139_null_test Test this compound in GPR139-null cells check_gpr139->gpr139_null_test Yes off_target Conclusion: Potential Off-Target Effect check_gpr139->off_target No confirm_expression->check_gpr139 response_in_null Response observed in GPR139-null cells? gpr139_null_test->response_in_null knockdown_exp Perform GPR139 Knockdown (siRNA, CRISPR) response_in_null->knockdown_exp No response_in_null->off_target Yes response_after_kd Is the response diminished? knockdown_exp->response_after_kd on_target Conclusion: On-Target Effect response_after_kd->on_target Yes response_after_kd->off_target No investigate_further Further Investigation: - Target Deconvolution - Broader Screening off_target->investigate_further

Caption: A step-by-step guide to troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol 1: GPR139 On-Target Validation Using GPR139-Null Cells

Objective: To determine if the biological effect of this compound is dependent on the presence of GPR139.

Materials:

  • Your primary experimental cell line (GPR139-positive)

  • A control cell line that is isogenic to your experimental line but lacks GPR139 expression (GPR139-null), or a related cell line known not to express GPR139.

  • This compound stock solution

  • Appropriate cell culture reagents

  • Assay-specific reagents to measure your biological endpoint (e.g., calcium imaging dye, qPCR reagents for a target gene).

Methodology:

  • Cell Culture: Culture both the GPR139-positive and GPR139-null cells under identical conditions until they reach the desired confluency for your assay.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer or media. Include a vehicle-only control.

  • Treatment: Treat both cell types with the range of this compound concentrations and the vehicle control. Incubate for the time period determined to be optimal for your specific assay.

  • Assay Performance: Perform your specific functional assay on both cell lines to measure the biological response.

  • Data Analysis: Plot the dose-response curve for this compound in both the GPR139-positive and GPR139-null cell lines.

Expected Results:

  • On-Target Effect: A clear dose-dependent response to this compound will be observed in the GPR139-positive cells, while little to no response will be seen in the GPR139-null cells.

  • Potential Off-Target Effect: A similar dose-dependent response in both cell lines would indicate that the effect is not mediated by GPR139.

Protocol 2: Confirmation of On-Target Effect via siRNA-mediated Knockdown of GPR139

Objective: To confirm that the activity of this compound is dependent on GPR139 expression by transiently reducing its mRNA and protein levels.

Materials:

  • Your experimental cell line (GPR139-positive)

  • Validated siRNA targeting GPR139

  • A non-targeting (scramble) siRNA control

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • Reagents for qPCR and/or Western Blot to validate knockdown

  • Assay-specific reagents for your biological endpoint

Methodology:

  • Transfection: Transfect your GPR139-positive cells with either the GPR139-targeting siRNA or the non-targeting scramble control siRNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of GPR139 mRNA and protein. The optimal time should be determined empirically.

  • Knockdown Validation: Harvest a subset of cells from each group (GPR139 siRNA and scramble siRNA) to validate the extent of GPR139 knockdown using qPCR (for mRNA levels) and/or Western Blot (for protein levels). A knockdown efficiency of >70% is generally considered acceptable.

  • Compound Treatment: Treat the remaining transfected cells with this compound (at a concentration that gives a robust response, e.g., EC₈₀) and a vehicle control.

  • Assay Performance: Perform your functional assay to measure the biological response in both the GPR139 knockdown and scramble control cells.

  • Data Analysis: Compare the magnitude of the response to this compound in the GPR139 knockdown cells to that in the scramble control cells.

Expected Results:

  • On-Target Effect: The biological response to this compound should be significantly attenuated in the cells treated with GPR139 siRNA compared to the cells treated with the non-targeting scramble siRNA.

  • Potential Off-Target Effect: If the response to this compound is unchanged between the GPR139 knockdown and scramble control groups, this suggests the effect is independent of GPR139.

Technical Support Center: Optimizing TC-O 9311 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TC-O 9311 in animal studies. This compound is a potent and selective agonist for the G-protein-coupled receptor 139 (GPR139), a target of interest in neuroscience and related fields. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible research.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in vivo. This section addresses common issues and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Compound Precipitation in Formulation - Low aqueous solubility of this compound.- Inappropriate vehicle composition.- Incorrect preparation procedure.- Use a vehicle known to be suitable for poorly soluble compounds, such as 0.5% Hydroxypropyl Methylcellulose (HPMC) or a formulation containing co-solvents like PEG300 and Tween 80.[1] - Prepare the formulation fresh before each use.- Utilize sonication or gentle warming to aid dissolution, ensuring the compound's stability at elevated temperatures is considered.- Visually inspect the formulation for any precipitation before administration.
High Variability in Animal Response - Inconsistent dosing due to compound precipitation or uneven suspension.- Issues with the route of administration (e.g., improper oral gavage or intraperitoneal injection).- Individual animal differences in metabolism and absorption.- Ensure the formulation is a homogenous solution or a uniform suspension. If a suspension is used, vortex thoroughly before drawing each dose.- Verify the accuracy and consistency of the administration technique. For oral gavage, ensure proper placement of the gavage needle to avoid administration into the lungs. For IP injections, ensure the injection is in the peritoneal cavity and not into an organ.- Increase the number of animals per group to account for biological variability.
Lack of Expected Pharmacological Effect - Insufficient dosage.- Poor bioavailability, particularly low brain penetration.[2]- Degradation of the compound.- Perform a dose-response study to determine the optimal effective dose. Based on studies with other GPR139 agonists, a starting range of 10-30 mg/kg for oral administration in mice can be considered.[1]- Be aware that this compound has been reported to have poor brain exposure in rats.[2] Consider this limitation when designing studies targeting the central nervous system. Alternative GPR139 agonists with better brain penetration, such as JNJ-63533054, may be more suitable for such studies.[1]- Store the compound and its formulations under recommended conditions (e.g., protected from light, appropriate temperature) to prevent degradation.
Adverse Effects or Toxicity - The vehicle may be causing toxicity, especially at high concentrations of solvents like DMSO.- The dose of this compound may be too high.- Include a vehicle-only control group to assess the tolerability of the formulation.- If using co-solvents, aim to keep their concentrations as low as possible.- Conduct a Maximum Tolerated Dose (MTD) study to determine the safe dosage range for this compound in the specific animal model and administration route being used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the G-protein-coupled receptor 139 (GPR139).[3] GPR139 is known to couple to multiple G-protein families, including Gq/11, Gi/o, Gs, and G12/13, leading to diverse downstream signaling cascades.[4]

Q2: What is a recommended starting dose for this compound in mice?

A2: While specific in vivo dosage data for this compound is limited, studies on other potent GPR139 agonists, such as JNJ-63533054, have used oral doses of 10 and 30 mg/kg in mice.[1] It is recommended to perform a pilot dose-response study starting with a similar range to determine the optimal dose for your specific experimental model and endpoint.

Q3: How should I prepare a formulation of this compound for oral administration?

A3: Due to its poor water solubility, this compound requires a specialized vehicle for in vivo administration. A commonly used vehicle for similar poorly soluble compounds is an aqueous suspension containing 0.5% HPMC.[1] Alternatively, a solution with co-solvents can be prepared. A general protocol for a co-solvent based formulation is provided in the Experimental Protocols section.

Q4: What is the brain penetrance of this compound?

A4: Studies in rats have indicated that this compound has poor brain exposure.[2] This is a critical consideration for studies investigating the central nervous system effects of GPR139 activation. Researchers may need to consider alternative GPR139 agonists with demonstrated brain penetrance for such studies.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be highly selective for GPR139 and displays no activity against a wide range of other targets.[5] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to account for any potential unforeseen effects.

Experimental Protocols

General Protocol for Formulation of this compound for Oral Gavage (Suspension)

This protocol is a general guideline and should be optimized for your specific experimental requirements.

Materials:

  • This compound powder

  • Hydroxypropyl Methylcellulose (HPMC)

  • Sterile water for injection

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Prepare the Vehicle:

    • Weigh the appropriate amount of HPMC to make a 0.5% (w/v) solution in sterile water.

    • Slowly add the HPMC to the water while stirring continuously with a magnetic stirrer until it is fully dissolved. This may take some time.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • If the particle size of the this compound powder is large, consider gently grinding it with a mortar and pestle to create a finer powder, which will aid in creating a more uniform suspension.

    • In a sterile vial, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.

  • Administration:

    • Before each administration, vortex the suspension thoroughly to ensure homogeneity.

    • Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.

General Protocol for Acute Toxicity (Maximum Tolerated Dose - MTD) Study

This protocol provides a general framework for determining the MTD of this compound.

Animal Model:

  • Select the appropriate species and strain of animal for your research.

  • Use a sufficient number of animals per dose group (e.g., n=3-5).

Procedure:

  • Dose Selection:

    • Based on available in vitro potency and data from similar compounds, select a starting dose and a range of increasing doses.

  • Administration:

    • Administer a single dose of this compound at each selected dose level to a group of animals.

    • Include a control group that receives only the vehicle.

  • Observation:

    • Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Monitor for changes in behavior, appearance, body weight, and any signs of distress.

  • Data Analysis:

    • The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_proteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers This compound This compound GPR139 GPR139 This compound->GPR139 Agonist Binding Gq11 Gq/11 GPR139->Gq11 Gio Gi/o GPR139->Gio Gs Gs GPR139->Gs G1213 G12/13 GPR139->G1213 PLC Phospholipase C (PLC) Gq11->PLC Activates AC_dec Adenylyl Cyclase (AC) Gio->AC_dec Inhibits AC_inc Adenylyl Cyclase (AC) Gs->AC_inc Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates cAMP_inc cAMP ↑ AC_inc->cAMP_inc Produces cAMP_dec cAMP ↓ AC_dec->cAMP_dec Reduces RhoA RhoA RhoGEF->RhoA Activates Ca_inc Ca²⁺ ↑ IP3_DAG->Ca_inc Leads to

Caption: GPR139 promiscuously couples to multiple G-protein families, initiating diverse signaling cascades.

Experimental Workflow for In Vivo Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Dose Range Finding (e.g., MTD study) B Formulation Preparation (e.g., 0.5% HPMC suspension) A->B E Compound Administration (e.g., Oral Gavage) B->E C Animal Acclimatization D Randomization & Grouping (Vehicle, this compound doses) C->D D->E F Behavioral/Physiological Assessment E->F G Tissue/Blood Collection F->G H Biochemical/Histological Analysis G->H I Data Analysis & Interpretation H->I

Caption: A generalized workflow for conducting an in vivo study with this compound.

Logical Flow for Troubleshooting Lack of Efficacy

Troubleshooting_Efficacy Start No Observed Effect Check_Dose Is the dose sufficient? Start->Check_Dose Check_Formulation Is the formulation stable and homogenous? Check_Dose->Check_Formulation Yes Increase_Dose Increase Dose / Perform Dose-Response Study Check_Dose->Increase_Dose No Check_Admin Is the administration route appropriate and technique correct? Check_Formulation->Check_Admin Yes Reformulate Optimize Vehicle & Preparation Method Check_Formulation->Reformulate No Check_Bioavailability Is there sufficient bioavailability at the target site? Check_Admin->Check_Bioavailability Yes Refine_Technique Refine Administration Technique / Choose Alternative Route Check_Admin->Refine_Technique No Consider_Alternative Consider Alternative Compound with Better PK Properties Check_Bioavailability->Consider_Alternative No End Re-evaluate Experiment Check_Bioavailability->End Yes Increase_Dose->End Reformulate->End Refine_Technique->End Consider_Alternative->End

Caption: A decision-making flowchart for troubleshooting a lack of observed efficacy in vivo.

References

TC-O 9311 batch-to-batch variability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the GPR139 agonist, TC-O 9311. A primary focus is to address the potential for batch-to-batch variability and provide guidance on ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic agonist for the G protein-coupled receptor 139 (GPR139).[1][2] Its primary mechanism of action is to bind to and activate GPR139, initiating downstream intracellular signaling cascades. GPR139 activation has been shown to involve multiple G protein families, including Gq/11, Gi/o, and Gs, leading to complex downstream effects such as calcium mobilization and modulation of cyclic AMP (cAMP) levels.[1][3][4][5]

Q2: What are the common sources of variability when working with this compound?

Variability in experiments involving this compound can arise from several factors:

  • Batch-to-Batch Variability of this compound: Differences in purity, the presence of trace impurities, or variations in crystalline structure between different manufacturing lots can affect the compound's effective concentration and activity.[6][7]

  • Experimental System: The specific cell line used, its passage number, and the expression level of GPR139 can significantly impact the observed response.[8][9]

  • Assay Conditions: Factors such as incubation time, temperature, buffer composition, and the specific assay technology (e.g., calcium mobilization vs. cAMP measurement) can all contribute to variability.[10]

  • Compound Handling and Storage: Improper storage or handling of this compound can lead to degradation of the compound, affecting its potency.

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new lot.[3][11][12][13] Key parameters to check include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high purity (e.g., >98%) is desirable.[1]

  • Identity Confirmation: Verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

  • Appearance and Solubility: Ensure the physical properties match the specifications.

For critical experiments, it is also advisable to perform an in-house validation of a new batch against a previously characterized, well-performing lot.

Troubleshooting Guides

Issue 1: Inconsistent EC50 values for this compound between experiments.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Batch-to-Batch Variability Compare the CoA of the new batch with the previous one. Note any differences in purity or other reported specifications. If possible, run a side-by-side comparison of the old and new batches in the same assay.
Cell Passage Number Ensure that cells used for experiments are within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
Ligand Preparation Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization. Use a consistent, high-quality solvent (e.g., DMSO).
Assay Conditions Standardize all assay parameters, including cell density, incubation times, and temperature. Calibrate all pipettes regularly.
Issue 2: Low or no signal upon stimulation with this compound.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inactive Compound Verify the storage conditions of your this compound stock. The compound should be stored at -20°C or -80°C, protected from light.[12] Prepare a fresh dilution from a new stock vial.
Low Receptor Expression Confirm the expression of GPR139 in your cell line using a validated method (e.g., qPCR or western blot). Consider using a cell line with higher or induced expression of GPR139.
Incorrect Assay Readout GPR139 can signal through multiple pathways. If you are using a cAMP assay, consider that the primary coupling in your cell system might be through Gq, leading to calcium mobilization. Test for both calcium and cAMP responses.[3][5]
Assay Interference Components of your assay buffer or media may be interfering with the signal. Test for interference by running appropriate controls.
Issue 3: High background signal in the absence of this compound.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Constitutive Receptor Activity Some GPCRs exhibit constitutive (agonist-independent) activity, especially when overexpressed. This can be confirmed by using an inverse agonist if one is available.
Cell Health Ensure cells are healthy and not overly confluent, which can lead to spontaneous signaling. Perform a cell viability assay.
Assay Reagent Issues Check for contamination or degradation of assay reagents, such as fluorescent dyes or antibodies.

Data Presentation: Comparing Batches of this compound

When a new batch of this compound is received, a comparative analysis against a trusted, existing batch is recommended. The following tables illustrate how to structure this comparative data.

Table 1: Certificate of Analysis Comparison

Parameter Batch A (Old) Batch B (New)
Lot Number 2023011520241120
Purity (HPLC) 99.5%98.9%
Appearance White SolidWhite Solid
Solubility (DMSO) >10 mg/mL>10 mg/mL

Table 2: Functional Assay Comparison (Calcium Mobilization)

Batch EC50 (nM) Maximum Response (% of Control)
Batch A (Old) 42.3100%
Batch B (New) 45.198%

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium upon GPR139 activation by this compound in a suitable host cell line (e.g., HEK293 or CHO cells) expressing GPR139.

Materials:

  • HEK293 or CHO cells stably expressing human GPR139

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed GPR139-expressing cells into the microplates at a density optimized for your cell line and allow them to adhere overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at the desired concentrations.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader.

  • Measure the baseline fluorescence for a set period.

  • Use the automated injector to add the this compound dilutions to the wells.

  • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: cAMP Accumulation Assay

This protocol measures the modulation of intracellular cAMP levels following GPR139 activation. Depending on the primary G protein coupling in the cell system (Gs or Gi), an increase or decrease in cAMP will be observed.

Materials:

  • HEK293 or CHO cells stably expressing human GPR139

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Forskolin (B1673556) (for Gi-coupled assays)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed GPR139-expressing cells into the appropriate microplates and grow overnight.

  • Cell Stimulation (Gs-coupled):

    • Aspirate the culture medium and add the stimulation buffer containing different concentrations of this compound.

    • Incubate for the optimized time at room temperature or 37°C.

  • Cell Stimulation (Gi-coupled):

    • Pre-incubate the cells with different concentrations of this compound in stimulation buffer.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for the optimized time.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement following the kit protocol.

  • Data Analysis: Calculate the cAMP concentration for each sample. For Gs-coupled assays, plot the cAMP concentration against the log of this compound concentration to determine the EC50. For Gi-coupled assays, plot the inhibition of the forskolin response against the log of this compound concentration to determine the IC50.

Mandatory Visualizations

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TCO_9311 This compound GPR139 GPR139 TCO_9311->GPR139 Agonist Binding Gq11 Gq/11 GPR139->Gq11 Gio Gi/o GPR139->Gio Gs Gs GPR139->Gs PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation

Caption: GPR139 Signaling Pathways

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_actions Corrective Actions start Inconsistent Results with this compound check_coa Review CoA of This compound Batch start->check_coa check_protocol Verify Experimental Protocol start->check_protocol check_cells Assess Cell Health and Passage Number start->check_cells compare_batches Side-by-Side Batch Comparison check_coa->compare_batches standardize_assay Standardize Assay Parameters check_protocol->standardize_assay new_cells Use Low Passage Cells check_cells->new_cells new_stock Prepare Fresh This compound Stock resolution Consistent Results new_stock->resolution standardize_assay->new_stock new_cells->resolution compare_batches->resolution

Caption: Troubleshooting Workflow

References

Troubleshooting low signal in TC-O 9311 assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in TC-O 9311 assays.

Troubleshooting Guide: Low Signal

Low or no signal is a common issue that can compromise the integrity of your experimental results. This guide provides a systematic approach to identifying and resolving the root causes of weak signals in your this compound experiments.

Question: Why am I getting a weak or no signal in my this compound assay?

Answer: A weak or absent signal can stem from several factors, ranging from reagent integrity to procedural inconsistencies. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Reagent Quality and Storage

The stability and quality of your reagents are critical for a successful assay.

  • This compound Compound Integrity: Ensure that your this compound has been stored correctly to maintain its potency. Improper storage can lead to degradation of the compound.

    • Storage Conditions:

      • Powder: 3 years at -20°C.[1]

      • In solvent: 1 year at -80°C; 1 month at -20°C.[1][2]

  • Reagent Functionality: Other reagents, such as assay buffers, cell culture media, and detection agents (e.g., luciferin), can also lose effectiveness over time.[3]

    • Recommendation: Use freshly prepared reagents whenever possible and avoid repeated freeze-thaw cycles.[1][3] If you suspect reagent degradation, test a new batch or lot.

Step 2: Review Experimental Protocol and Execution

Careful execution of the experimental protocol is essential for reproducible results.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability between wells.[4]

    • Recommendation: Calibrate your pipettes regularly and use a multichannel pipette for dispensing reagents into plates to ensure consistency.[3]

  • Cell Health and Density: The health and number of cells used in the assay are crucial.

    • Recommendation: Ensure your cells are healthy, viable, and plated at the optimal density. Perform cell counting and viability tests before each experiment.

  • Transfection Efficiency (if applicable): For reporter assays, low transfection efficiency will directly result in a weak signal.[3]

    • Recommendation: Optimize the ratio of plasmid DNA to transfection reagent to achieve the best possible efficiency.[3]

Step 3: Optimize Assay Conditions

The specific parameters of your assay can significantly impact signal strength.

  • Incubation Times and Temperatures: Ensure that incubation times and temperatures are optimal for your specific cell type and assay format.

  • Compound Concentration: The concentration of this compound should be appropriate to elicit a response.

    • Recommendation: Perform a dose-response experiment to confirm the optimal concentration range for your assay. The reported EC50 for this compound is 39 nM.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent agonist for the G protein-coupled receptor 139 (GPR139).[1][2] Activation of GPR139 is known to initiate a signaling cascade that results in the mobilization of intracellular calcium.

GPR139_Signaling_Pathway cluster_cell Cell Membrane TCO9311 This compound GPR139 GPR139 TCO9311->GPR139 binds G_protein Gq/11 GPR139->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release releases Cellular_Response Cellular Response Ca2_release->Cellular_Response triggers

Caption: GPR139 signaling pathway activated by this compound.

Q2: What are the solubility properties of this compound?

A2: this compound is soluble in DMSO but insoluble in water and ethanol.[1] It is important to prepare stock solutions in DMSO and to be aware that moisture-absorbing DMSO can reduce solubility.[1]

SolventSolubility
DMSO73 mg/mL (199.79 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Q3: Can you provide a general experimental protocol for a this compound assay?

A3: The following is a generalized protocol for a calcium mobilization assay using a fluorescent indicator, which is a common method for assessing the activity of GPR139 agonists.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection Cell_Culture 1. Culture and seed cells expressing GPR139 Reagent_Prep 2. Prepare this compound serial dilutions and dye loading buffer Dye_Loading 3. Load cells with calcium indicator dye Reagent_Prep->Dye_Loading Incubation1 4. Incubate to allow dye uptake Dye_Loading->Incubation1 Compound_Addition 5. Add this compound dilutions to cells Incubation1->Compound_Addition Incubation2 6. Incubate for signal development Compound_Addition->Incubation2 Measurement 7. Measure fluorescence signal (e.g., using a plate reader) Incubation2->Measurement Data_Analysis 8. Analyze data and generate dose-response curves Measurement->Data_Analysis

Caption: General experimental workflow for a this compound assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture cells expressing GPR139 (e.g., CHO-K1 cells) in appropriate media.

    • Seed cells into a 96-well or 384-well black, clear-bottom plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.

  • Dye Loading:

    • Prepare a calcium indicator dye loading buffer according to the manufacturer's instructions.

    • Remove the cell culture media from the plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Addition and Signal Detection:

    • Add the prepared this compound dilutions to the appropriate wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence signal at appropriate intervals to capture the calcium flux kinetics.

  • Data Analysis:

    • Normalize the fluorescence signal to a baseline reading taken before compound addition.

    • Plot the normalized signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Q4: How should I approach troubleshooting systematically?

A4: A logical approach to troubleshooting will help you identify the problem efficiently. Start by examining the most likely and easiest-to-check factors.

Troubleshooting_Logic Start Low Signal Detected Check_Reagents Check Reagent Storage and Preparation Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Evaluate Review_Protocol Review Protocol Execution (Pipetting, Cell Health) Reagents_OK->Review_Protocol Yes Prepare_New_Reagents Prepare Fresh Reagents Reagents_OK->Prepare_New_Reagents No Protocol_OK Protocol OK? Review_Protocol->Protocol_OK Evaluate Optimize_Conditions Optimize Assay Conditions (Concentration, Incubation) Protocol_OK->Optimize_Conditions Yes Refine_Technique Refine Technique and Recalibrate Pipettes Protocol_OK->Refine_Technique No Signal_Improved Signal Improved? Optimize_Conditions->Signal_Improved Evaluate Perform_DOE Perform Design of Experiments (DOE) for Optimization Signal_Improved->Perform_DOE No Success Problem Resolved Signal_Improved->Success Yes Prepare_New_Reagents->Start Re-run Assay Refine_Technique->Start Re-run Assay Perform_DOE->Start Re-run Assay Consult_Expert Consult with Technical Support or Senior Scientist Perform_DOE->Consult_Expert

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Cell Viability Assessment with TC-O 9311 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with TC-O 9311, a potent GPR139 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), with a reported EC50 of 39 nM.[1] GPR139 is an orphan receptor, meaning its natural ligand is not definitively known, although some studies suggest it can be activated by aromatic amino acids like L-tryptophan and L-phenylalanine.[2] this compound's primary mechanism of action is to activate GPR139, which predominantly signals through the Gq/11 pathway, leading to downstream cellular responses.

Q2: What is the expected effect of this compound on cell viability?

The effect of this compound on cell viability is context-dependent and does not appear to be a general cytotoxic or pro-proliferative agent. In studies on primary dopaminergic midbrain neurons, this compound has been shown to have a neuroprotective effect against MPP+-induced cell death.[3] However, it did not protect against other toxins like rotenone (B1679576) or 6-OHDA, nor did it enhance general cell viability against apoptotic stimuli.[3] Therefore, depending on the cell type and experimental conditions, this compound may not directly impact cell proliferation or viability but could modulate cellular responses to other stimuli.

Q3: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on the experimental question.

  • For assessing neuroprotection: A viability assay that measures the number of surviving neurons, such as immunocytochemistry for neuronal markers (e.g., tyrosine hydroxylase) followed by cell counting, has been successfully used.[3]

  • For general viability screening: Assays that measure metabolic activity (e.g., MTT, XTT, resazurin) or ATP content (e.g., CellTiter-Glo®) are common choices. However, it is crucial to rule out any direct interference of this compound with the assay chemistry.

  • For real-time monitoring: Real-time cell analysis systems that measure impedance can provide kinetic data on cell adhesion and proliferation.

Q4: How can I be sure this compound is not directly interfering with my colorimetric or fluorometric assay?

It is essential to perform a cell-free control experiment. Incubate this compound at the highest concentration used in your experiments with the assay reagent (e.g., MTT, resazurin) in cell culture medium without cells. If a color or fluorescence change is observed, it indicates direct interference, and an alternative assay should be considered.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cell viability results.

Potential Cause Troubleshooting Step
Cell Health and Seeding Density Ensure cells are in the logarithmic growth phase and have high viability before seeding. Optimize seeding density to ensure cells are not confluent at the end of the experiment.
This compound Preparation and Storage Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Edge Effects in Multi-well Plates To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on a shaker before reading the absorbance.

Issue 2: High background signal in the viability assay.

Potential Cause Troubleshooting Step
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the experiment.
Direct Reduction of Assay Reagent As mentioned in the FAQs, perform a cell-free control to check for direct chemical reduction of the assay substrate by this compound.
Phenol (B47542) Red Interference Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium if high background is observed.
Extended Incubation Times Over-incubation with reagents like MTT or resazurin (B115843) can lead to increased background signals. Optimize the incubation time for your specific cell type and density.

Issue 3: No observable effect of this compound on cell viability.

Potential Cause Troubleshooting Step
Low or No GPR139 Expression Confirm that your cell line expresses GPR139 at the mRNA or protein level using techniques like RT-qPCR or Western blotting.
This compound May Not Directly Affect Viability in Your Model As research suggests, this compound's effects can be specific to certain cell types and conditions (e.g., neuroprotection).[3] Consider co-treatment with a stressor to unmask a potential modulatory effect.
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line.
Incorrect Assay Endpoint The chosen viability assay may not be sensitive to the specific cellular changes induced by GPR139 activation. Consider using an alternative assay that measures a different aspect of cell health (e.g., apoptosis marker, ATP levels).

Data Presentation

As of the current literature, there is limited publicly available quantitative data on the direct cytotoxic or proliferative effects of this compound across various cell lines in the form of IC50 or EC50 values. The primary reported effect is neuroprotection.

Table 1: Summary of Reported Effects of GPR139 Agonists on Cell Viability

CompoundCell TypeExperimental ModelObserved Effect
GPR139 Agonists (including a compound structurally identical to this compound)Primary Dopaminergic Midbrain NeuronsMPP+ Induced NeurotoxicityDose-dependent neuroprotection[3]
GPR139 AgonistsPrimary Dopaminergic Midbrain NeuronsRotenone or 6-OHDA Induced NeurotoxicityNo protective effect observed[3]
GPR139 AgonistsPrimary Dopaminergic Midbrain NeuronsGeneral Apoptotic StimuliNo enhancement of general cellular viability[3]

Experimental Protocols

Detailed Methodology: MTT Cell Viability Assay for Assessing the Effect of this compound

This protocol is a representative method and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilizer only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Visualizations

GPR139_Signaling_Pathway GPR139 Signaling Pathway TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 activates Gq11 Gq/11 GPR139->Gq11 couples to PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GPR139 primarily signals through the Gq/11 pathway upon activation by this compound.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. This compound Treatment (Dose-response & Vehicle Control) Seeding->Treatment Assay_Reagent 4. Add Viability Reagent (e.g., MTT, Resazurin) Treatment->Assay_Reagent Incubation 5. Incubation Assay_Reagent->Incubation Measurement 6. Measure Signal (Absorbance/Fluorescence) Incubation->Measurement Data_Analysis 7. Calculate % Viability Measurement->Data_Analysis

Caption: A generalized workflow for assessing cell viability with this compound treatment.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Viability Results Start Unexpected Viability Result Check_Controls Review Controls (Vehicle, Untreated, Blanks) Start->Check_Controls Controls_OK Controls Appear Normal Check_Controls->Controls_OK Yes Controls_Bad Controls Show Issues Check_Controls->Controls_Bad No Investigate_Assay Investigate Assay Interference (Cell-free assay) Controls_OK->Investigate_Assay Re_evaluate_Protocol Re-evaluate Experimental Protocol (Seeding, Reagents, Incubation) Controls_Bad->Re_evaluate_Protocol Interference Compound Interferes Investigate_Assay->Interference Yes No_Interference No Interference Investigate_Assay->No_Interference No Choose_New_Assay Select Alternative Viability Assay Interference->Choose_New_Assay Check_GPR139 Confirm GPR139 Expression No_Interference->Check_GPR139 GPR139_Expressed GPR139 is Expressed Check_GPR139->GPR139_Expressed Yes GPR139_Absent GPR139 Not Expressed Check_GPR139->GPR139_Absent No Consider_Mechanism Consider Biological Mechanism (e.g., neuroprotection vs. direct cytotoxicity) GPR139_Expressed->Consider_Mechanism Use_Different_Cells Use a GPR139-positive Cell Line GPR139_Absent->Use_Different_Cells

Caption: A logical approach to troubleshooting unexpected cell viability assay results.

References

Technical Support Center: TC-O 9311 Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-O 9311, a potent and selective inhibitor of MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key components of the Ras-Raf-MEK-ERK signaling pathway.[1] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (ERK1/2), which are critical for cell proliferation and survival.[1] This leads to cell cycle arrest and, in some cases, apoptosis.[1][2]

Q2: What are the appropriate positive and negative controls for a this compound experiment?

A2:

  • Positive Controls:

    • A known MEK1/2 inhibitor (e.g., trametinib (B1684009), selumetinib) to confirm assay performance.

    • A cell line with a known activating BRAF or KRAS mutation, which confers sensitivity to MEK inhibitors.[3][4]

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to assess the effect of the solvent on the experimental system.

    • A cell line with wild-type BRAF and KRAS, which is expected to be less sensitive to this compound.[3]

    • For target validation, a structurally dissimilar MEK inhibitor can help distinguish on-target from off-target effects.

Q3: How can I confirm that this compound is inhibiting the MEK/ERK pathway in my cells?

A3: The most direct method is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2). A significant decrease in the p-ERK1/2 to total ERK1/2 ratio upon treatment with this compound indicates target engagement and pathway inhibition.[5]

Q4: I am observing less of an effect than expected on cell viability. What are the potential reasons?

A4: There are several possibilities:

  • Intrinsic Resistance: The cell line may have intrinsic resistance to MEK inhibitors due to pathway redundancy or other genetic factors.

  • Pathway Reactivation: Prolonged treatment with a MEK inhibitor can sometimes lead to a rebound in ERK signaling.

  • Suboptimal Concentration: The concentration of this compound may be too low to achieve a significant biological effect. A dose-response experiment is recommended.

  • Experimental Issues: Check for issues with cell health, reagent stability, or assay protocol.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays
Potential Cause Recommended Solution
Uneven cell seeding Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution.
Edge effects in 96-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay) Increase incubation time with the solubilization buffer and mix thoroughly by pipetting.
Contamination Regularly check for microbial contamination and practice good aseptic technique.
Issue 2: No or Weak Inhibition of p-ERK in Western Blot
Potential Cause Recommended Solution
Suboptimal this compound concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions.
Poor antibody quality Use a validated antibody for p-ERK and total ERK. Titrate the antibody to find the optimal concentration.
Inefficient protein transfer Ensure proper gel and membrane equilibration in transfer buffer. Confirm transfer with Ponceau S staining.
Rapid dephosphorylation of p-ERK Lyse cells quickly on ice with phosphatase inhibitors in the lysis buffer.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsThis compound IC50 (nM)
A375MelanomaBRAF V600E8.5
HT-29Colorectal CancerBRAF V600E12.1
NCI-H727Lung CancerKRAS G12C84.1
BON1Pancreatic Neuroendocrine TumorNRAS Q61K0.44
QGP-1Pancreatic Neuroendocrine TumorKRAS G12V6.36

IC50 values are representative and may vary depending on experimental conditions.

Experimental Protocols

Western Blot for p-ERK and Total ERK

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with this compound or controls for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • To probe for total ERK, strip the membrane with a stripping buffer, block, and re-probe with an antibody against total ERK1/2.

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (and controls) and incubate for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Carefully aspirate the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors TC_O_9311 This compound TC_O_9311->MEK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound and Controls start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (p-ERK/Total ERK) treat->western ic50 IC50 Calculation viability->ic50 pathway_inhibition Pathway Inhibition Confirmation western->pathway_inhibition Troubleshooting_Logic cluster_viability Cell Viability Issues cluster_western Western Blot Issues start Unexpected Experimental Result viability_check High Variability? start->viability_check pERK_check No p-ERK Inhibition? start->pERK_check seeding Review Seeding Protocol viability_check->seeding Yes edge_effects Check for Edge Effects viability_check->edge_effects Yes viability_check->pERK_check No pERK_check->viability_check No concentration Optimize Drug Concentration/Time pERK_check->concentration Yes antibodies Validate Antibodies pERK_check->antibodies Yes

References

Validation & Comparative

Validating GPR139 Activation: A Comparative Guide to TC-O 9311 and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic agonist TC-O 9311's performance in activating the G protein-coupled receptor 139 (GPR139) against other known agonists. Experimental data is presented to support the validation of GPR139 activation, along with detailed methodologies for key assays.

Introduction to GPR139

GPR139 is an orphan receptor predominantly expressed in the central nervous system, making it a compelling target for neuropsychiatric and behavioral disorders. While its endogenous ligand is still a subject of research, several synthetic and putative endogenous agonists have been identified. This guide focuses on the validation of GPR139 activation by the potent agonist this compound and compares its activity with other well-characterized compounds.

Quantitative Comparison of GPR139 Agonists

The potency of various agonists for GPR139 has been determined through in vitro functional assays. The half-maximal effective concentration (EC50) values from calcium mobilization and other relevant assays are summarized below for easy comparison.

AgonistAgonist TypeAssay TypeCell LineReported EC50
This compound Synthetic Small MoleculeCalcium MobilizationCHO-K139 nM[1][2][3][4][5]
Calcium MobilizationCHO-TRExpEC50 = 7.40 ± 0.06[6]
Calcium MobilizationHEK-293pEC50 = 7.11 ± 0.13[6]
Calcium MobilizationSK-N-MC/CREpEC50 = 7.31 ± 0.12[6]
JNJ-63533054 Synthetic Small MoleculeCalcium MobilizationhGPR13916 nM[7][8][9][10]
GTPγS BindinghGPR13917 nM[7]
Calcium Mobilizationrat GPR13963 nM[7][10]
Calcium Mobilizationmouse GPR13928 nM[7][10]
cAMP AssayHEK293T41 ± 20 nM[11]
Calcium MobilizationHEK293T75 ± 29 nM[11]
L-Tryptophan Putative EndogenousCalcium MobilizationhGPR13949 µM[12]
Calcium MobilizationhGPR139220 µM[12]
Calcium Mobilization-30-300 µM[6][13]
L-Phenylalanine Putative EndogenousCalcium MobilizationhGPR13960 µM[12]
Calcium MobilizationhGPR139320 µM[12]
Calcium Mobilization-30-300 µM[13]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

GPR139 Signaling Pathway

GPR139 primarily signals through the Gq/11 pathway.[11][12] Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream event and is the basis for the widely used calcium mobilization assays to screen for and characterize GPR139 agonists. There is also evidence that GPR139 can couple to Gi/o proteins, although the primary functional output appears to be mediated by Gq/11.[11]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq11->PLC activates IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release IP3R->Ca_release triggers Agonist This compound (or other agonist) Agonist->GPR139 binds Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate GPR139- expressing cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye prepare_compounds Prepare serial dilutions of agonists measure_fluorescence Add agonists & measure fluorescence in FLIPR prepare_compounds->measure_fluorescence load_dye->measure_fluorescence plot_data Plot fluorescence vs. agonist concentration measure_fluorescence->plot_data calculate_ec50 Calculate EC50 values plot_data->calculate_ec50 Agonist_Validation_Logic cluster_screening Initial Screening cluster_characterization Pharmacological Characterization cluster_validation Final Validation primary_screen Primary Screen (e.g., Calcium Mobilization) dose_response Dose-Response Curve (EC50 Determination) primary_screen->dose_response Active 'Hits' pathway_assay Pathway-Specific Assays (GTPγS, cAMP) dose_response->pathway_assay Potent Agonists selectivity Selectivity Profiling (vs. other receptors) pathway_assay->selectivity confirmation Confirmation of GPR139-dependency (e.g., using null cells) selectivity->confirmation Selective Agonists

References

A Comparative Guide to GPR139 Agonists: TC-O 9311 and JNJ-63533054

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two prominent G protein-coupled receptor 139 (GPR139) agonists: TC-O 9311 and JNJ-63533054. The information presented is supported by experimental data from peer-reviewed studies, with a focus on potency, efficacy, and the underlying signaling mechanisms.

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, including the habenula, striatum, and hypothalamus. Its endogenous ligands are believed to be the aromatic amino acids L-tryptophan and L-phenylalanine. GPR139 primarily signals through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[1][2][3] This receptor is a potential therapeutic target for neuropsychiatric disorders, making the characterization of its agonists a key area of research.

Comparative Analysis of Agonist Potency

This compound and JNJ-63533054 are potent synthetic agonists of GPR139. Their activity has been characterized in various in vitro functional assays, primarily calcium mobilization and GTPγS binding assays.

Calcium Mobilization Assay Data

The potency of this compound and JNJ-63533054 in stimulating GPR139-mediated calcium release has been evaluated in different host cell lines stably expressing the human GPR139 receptor. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency. The pEC50 is the negative logarithm of the EC50 value.

CompoundCell LinepEC50 (mean ± SEM)EC50 (nM)
This compound CHO-TREx7.40 ± 0.0639.8
HEK-2937.11 ± 0.1377.6
SK-N-MC/CRE7.31 ± 0.1249.0
JNJ-63533054 CHO-TREx7.88 ± 0.0513.2
HEK-2937.67 ± 0.0821.4
SK-N-MC/CRE7.58 ± 0.0726.3

Data sourced from Nepomuceno et al., 2018.[4]

As the data indicates, JNJ-63533054 consistently demonstrates a higher potency (lower EC50) than this compound across all tested cell lines in the calcium mobilization assay.

GTPγS Binding Assay Data

The GTPγS binding assay measures the activation of G proteins upon agonist binding to the receptor. This assay provides another measure of the functional potency of the agonists.

CompoundpEC50 (mean ± SEM)EC50 (nM)
This compound 6.75 ± 0.04177.8
JNJ-63533054 7.19 ± 0.0864.6

Data sourced from Nepomuceno et al., 2018.[4]

In the GTPγS binding assay, JNJ-63533054 again shows a higher potency compared to this compound.

GPR139 Signaling Pathway

The binding of an agonist, such as this compound or JNJ-63533054, to GPR139 initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of GPR139 activation and is the basis for the calcium mobilization assays.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist This compound or JNJ-63533054 GPR139 GPR139 Agonist->GPR139 Binds to Gq Gq/11 GPR139->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to ER_lumen Ca²⁺ Store IP3R->ER_lumen Opens channel Ca_release Ca²⁺ Release ER_lumen->Ca_release Leads to

GPR139 Signaling Pathway

Experimental Workflow for Agonist Comparison

A typical workflow for comparing the potency and efficacy of GPR139 agonists like this compound and JNJ-63533054 involves several key steps, from cell line preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis arrow arrow Cell_Culture 1. Cell Culture (e.g., HEK293, CHO) Transfection 2. Transfection (Stable expression of hGPR139) Cell_Culture->Transfection Plating 3. Cell Plating (96- or 384-well plates) Transfection->Plating Dye_Loading 4a. Calcium Assay: Dye Loading (e.g., Fluo-4 AM) Plating->Dye_Loading Membrane_Prep 4b. GTPγS Assay: Membrane Preparation Plating->Membrane_Prep Compound_Addition 5. Compound Addition (Serial dilutions of agonists) Dye_Loading->Compound_Addition Membrane_Prep->Compound_Addition Incubation 6. Incubation Compound_Addition->Incubation FLIPR 7a. Calcium Assay: Fluorescence Reading (FLIPR) Incubation->FLIPR Scintillation 7b. GTPγS Assay: Scintillation Counting Incubation->Scintillation Data_Analysis 8. Data Analysis (Dose-response curves, EC50 calculation) FLIPR->Data_Analysis Scintillation->Data_Analysis

Agonist Comparison Workflow

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for a Fluorometric Imaging Plate Reader (FLIPR) system.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR139 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Plate the cells in black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cell plates and add the dye-loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and JNJ-63533054 in the assay buffer.

    • Use the FLIPR instrument to add the agonist solutions to the cell plates.

  • Data Acquisition and Analysis:

    • The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves.

    • Calculate the pEC50 and EC50 values from the dose-response curves using a non-linear regression analysis.

GTPγS Binding Assay

This protocol is for a scintillation proximity assay (SPA) format.

  • Membrane Preparation:

    • Harvest cells stably expressing GPR139 and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, [35S]GTPγS, GDP, and serial dilutions of the GPR139 agonists (this compound and JNJ-63533054).

    • Add SPA beads (e.g., wheat germ agglutinin-coated) to each well.

  • Incubation and Detection:

    • Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts against the logarithm of the agonist concentration to generate dose-response curves.

    • Calculate the pEC50 and EC50 values from these curves to determine the potency of the agonists in stimulating G protein activation.

Selectivity Profile

Conclusion

Both this compound and JNJ-63533054 are valuable tool compounds for studying the function of GPR139. Based on the available in vitro data, JNJ-63533054 exhibits a higher potency than this compound in both calcium mobilization and GTPγS binding assays. The choice of agonist for a particular study may depend on the specific experimental requirements and the desired concentration range for receptor activation. Further studies are needed to fully elucidate the in vivo effects and the complete selectivity profiles of these compounds.

References

GPR139 Antagonism: A Comparative Guide to Blocking TC-O 9311 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data related to the use of GPR139 antagonists to block the effects of the potent GPR139 agonist, TC-O 9311. The data presented herein is intended to assist researchers in the selection and application of appropriate tools for investigating the physiological and pathological roles of the orphan G protein-coupled receptor, GPR139.

Data Presentation: In Vitro Antagonism of this compound

The primary mechanism of action for the GPR139 agonist this compound is the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The efficacy of a GPR139 antagonist is therefore commonly assessed by its ability to inhibit this agonist-induced calcium mobilization.

CompoundClassAssay TypeCell LinePotency (pEC50 or pKb)Reference
This compound GPR139 AgonistCalcium MobilizationCHO-K17.42 (pEC50)[1]
Calcium MobilizationHEK-2937.11 ± 0.13 (pEC50)
JNJ-3792165 GPR139 AntagonistCalcium MobilizationNot Specified6.9 (pKb)
LP-471756 GPR139 AntagonistNot SpecifiedNot SpecifiedNot Specified[2]
LP-114958 GPR139 AntagonistNot SpecifiedNot SpecifiedNot Specified[2]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). pKb is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist. Higher values indicate greater potency.

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay (FLIPR)

This protocol outlines the general steps for a Fluorometric Imaging Plate Reader (FLIPR) assay to measure the antagonism of this compound-induced calcium mobilization by a GPR139 antagonist.

1. Cell Culture and Plating:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR139 are commonly used.

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.[3] Plates are typically incubated overnight.[4][5]

2. Dye Loading:

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a FLIPR Calcium Assay Kit) is used.[6]

  • The dye is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The cell culture medium is removed, and the cells are incubated with the dye-loading solution for a specified time (typically 1 hour) at 37°C.[3]

3. Compound Preparation and Addition:

  • Antagonist Preparation: The GPR139 antagonist (e.g., JNJ-3792165) is prepared in the assay buffer at various concentrations.

  • Antagonist Incubation: The dye-loaded cells are pre-incubated with the antagonist or vehicle for a defined period (e.g., 15-30 minutes) before agonist addition.

  • Agonist Preparation: this compound is prepared in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80) for antagonist testing.

  • Agonist Addition: The FLIPR instrument adds the this compound solution to the wells, and fluorescence is measured simultaneously.

4. Data Acquisition and Analysis:

  • The FLIPR instrument records the fluorescence intensity before and after the addition of the agonist.

  • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured.

  • Data are analyzed using a suitable software (e.g., GraphPad Prism). The antagonist's potency is typically determined by calculating the IC50 (half-maximal inhibitory concentration) and then converting it to a pKb value.

Mandatory Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TC-O_9311 This compound (Agonist) GPR139 GPR139 TC-O_9311->GPR139 Binds and Activates Antagonist GPR139 Antagonist Antagonist->GPR139 Blocks Binding Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca²⁺ Cellular_Response Cellular Response Ca2->Cellular_Response Triggers

Caption: GPR139 signaling cascade initiated by an agonist and blocked by an antagonist.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow Start Start Cell_Culture 1. Culture GPR139-expressing cells (e.g., CHO-K1, HEK293) Start->Cell_Culture Plating 2. Plate cells in microplate Cell_Culture->Plating Dye_Loading 3. Load cells with Ca²⁺ sensitive dye Plating->Dye_Loading Antagonist_Addition 4. Add GPR139 Antagonist (or vehicle) Dye_Loading->Antagonist_Addition Incubation 5. Incubate Antagonist_Addition->Incubation Agonist_Addition 6. Add this compound (Agonist) Incubation->Agonist_Addition FLIPR 7. Measure Fluorescence (FLIPR) Agonist_Addition->FLIPR Data_Analysis 8. Analyze Data (Calculate IC50/pKb) FLIPR->Data_Analysis End End Data_Analysis->End GPR139_Functional_Interactions GPR139_Activation GPR139 Activation (e.g., by this compound) Gq11_Signaling Gq/11 Signaling (Ca²⁺ Mobilization) GPR139_Activation->Gq11_Signaling Leads to Gi_o_Signaling Gi/o Signaling (e.g., MOR, D2R) Gq11_Signaling->Gi_o_Signaling Opposes Neuronal_Inhibition Neuronal Inhibition Gi_o_Signaling->Neuronal_Inhibition Leads to Behavioral_Effects Behavioral Effects (e.g., Locomotion, Reward) Neuronal_Inhibition->Behavioral_Effects Influences GPR139_Antagonist GPR139 Antagonist GPR139_Antagonist->GPR139_Activation Blocks

References

Cross-Validation of TC-O 9311: A Comparative Analysis with Alternative GPR139 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR139 Agonist Performance with Supporting Experimental Data.

This guide provides a detailed comparison of the GPR139 agonist, TC-O 9311, with other methods and alternative compounds used in the study of the orphan G protein-coupled receptor 139 (GPR139). The data presented is intended to assist researchers in selecting the most appropriate tools for their experimental needs.

Introduction to this compound and GPR139

This compound is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3][4] GPR139 is primarily expressed in the central nervous system and is a potential therapeutic target for a variety of neurological and psychiatric disorders.[5][6][7] this compound has been utilized as a chemical probe to explore the structure and function of this receptor and its interactions with other signaling pathways.[8] The primary signaling pathway for GPR139 is through the Gq/11 protein, leading to the mobilization of intracellular calcium.[4][9]

Comparative Analysis of GPR139 Agonists

The performance of this compound is best understood in the context of other available GPR139 agonists. This section provides a quantitative comparison of this compound with the well-characterized agonist JNJ-63533054 and the endogenous ligand L-Tryptophan.

Table 1: Comparative Potency (EC50) of GPR139 Agonists in Calcium Mobilization Assays
CompoundCell LineEC50 (nM)pEC50 (mean ± SEM)
This compound CHO-TREx39[1][2][3][4]7.40 ± 0.06[10]
HEK-293-7.11 ± 0.13[10]
SK-N-MC/CRE-7.31 ± 0.12[10]
JNJ-63533054 hGPR13916[1][8][11][12]-
CHO-TREx-7.88 ± 0.05[10]
HEK-293-7.67 ± 0.08[10]
SK-N-MC/CRE-7.58 ± 0.07[10]
L-Tryptophan CHO-TREx220,0003.91 ± 0.05[10]
HEK-293-3.69 ± 0.06[10]
SK-N-MC/CRE-3.40 ± 0.06[10]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Table 2: Comparative Potency (pEC50) of GPR139 Agonists in [³⁵S]GTPγS Binding Assays
CompoundpEC50 (mean ± SEM)
This compound 6.75 ± 0.04[10]
JNJ-63533054 7.19 ± 0.08[10]
L-Tryptophan 3.37 ± 0.16[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay is a common method for assessing the activity of GPR139 agonists by measuring the increase in intracellular calcium following receptor activation.[13][14][15]

Objective: To determine the potency (EC50) of GPR139 agonists.

Materials:

  • Cells stably expressing GPR139 (e.g., CHO-TREx, HEK-293, SK-N-MC/CRE).[10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • GPR139 agonists (this compound, JNJ-63533054, L-Tryptophan).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).[14][16]

Procedure:

  • Cell Culture: Plate GPR139-expressing cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye solution for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the GPR139 agonists in the assay buffer.

  • Signal Measurement: Place the cell plate into the fluorescence plate reader. Record baseline fluorescence, then add the agonist solutions and continue to record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a measure of G protein coupling.

Objective: To determine the potency (EC50) of GPR139 agonists in stimulating G protein activation.

Materials:

  • Membranes prepared from cells expressing GPR139.

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GPR139 agonists.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, GDP, and the GPR139 agonist at various concentrations.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for a defined period.

  • Termination: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

  • Measurement: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC50 value.

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activates Agonist This compound or JNJ-63533054 Agonist->GPR139 Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates

Caption: GPR139 activation by an agonist leads to Gαq/11-mediated PLC activation and subsequent calcium release.

Experimental Workflow for Agonist Comparison

Agonist_Comparison_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture GPR139- expressing cells Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Compound_Prep Prepare serial dilutions of Agonists (this compound, JNJ-63533054) Compound_Prep->Ca_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Compound_Prep->GTP_Assay Dose_Response Generate Dose-Response Curves Ca_Assay->Dose_Response GTP_Assay->Dose_Response EC50_Calc Calculate EC50 and pEC50 values Dose_Response->EC50_Calc Comparison Compare Potency and Efficacy EC50_Calc->Comparison

Caption: Workflow for the comparative evaluation of GPR139 agonists using in vitro functional assays.

References

A Comparative Guide: TC-O 9311 Versus Endogenous GPR139 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic GPR139 agonist, TC-O 9311, and the receptor's endogenous ligands, the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe). The information presented herein is supported by experimental data to aid in the evaluation of these molecules for research and drug development purposes.

Introduction to GPR139 and its Ligands

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its location suggests a role in regulating mood, motivation, and metabolic processes. The discovery of its endogenous ligands, L-Tryptophan and L-Phenylalanine, has opened avenues for investigating its physiological functions.[1][2][3] this compound is a potent and selective synthetic agonist that serves as a valuable tool for probing the pharmacology and therapeutic potential of GPR139.[4][5][6]

Quantitative Comparison of Agonist Performance

The pharmacological activity of this compound, L-Tryptophan, and L-Phenylalanine at the human GPR139 receptor has been characterized primarily through in vitro functional assays, such as calcium mobilization and GTPγS binding assays. These assays measure the receptor's response to agonist stimulation, providing quantitative data on potency (EC50) and efficacy (Emax).

Calcium Mobilization Assay Data

The following table summarizes the comparative potency and efficacy of this compound and the endogenous ligands in a calcium mobilization assay, which is indicative of Gq/11 pathway activation.[7]

LigandPotency (pEC50)Efficacy (Emax %)
This compound 7.71 ± 0.04100 ± 3
L-Tryptophan 3.66 ± 0.05100 ± 4
L-Phenylalanine 3.49 ± 0.04100 ± 5

Data adapted from Nøhr et al. (2017), where this compound is referred to as compound 7c.[7]

As the data indicates, this compound is a significantly more potent agonist at GPR139 than its endogenous ligands, with a pEC50 value in the nanomolar range compared to the micromolar potency of L-Tryptophan and L-Phenylalanine. All three ligands are full agonists in this assay, capable of eliciting a maximal response.

GPR139 Signaling Pathways

GPR139 is known to couple to multiple G protein signaling pathways, primarily the Gq/11 and Gi/o pathways. The activation of these pathways initiates distinct downstream cellular responses.

Gq/11 Signaling Pathway

The primary signaling cascade initiated by GPR139 activation is through the Gq/11 family of G proteins.[1][8][9][10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured in a calcium mobilization assay.

Gq11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Leads to Ligand Agonist (this compound or Endogenous) Ligand->GPR139 Binds Gq11->PLC Activates

GPR139 Gq/11 Signaling Pathway
Gi/o Signaling Pathway

In addition to Gq/11, GPR139 can also couple to the Gi/o family of G proteins.[8][9] Activation of the Gi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Gio_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gio Gi/o GPR139->Gio Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Modulates Ligand Agonist (this compound or Endogenous) Ligand->GPR139 Binds Gio->AC Inhibits

GPR139 Gi/o Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize GPR139 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation and subsequent Gq/11 pathway signaling.

Calcium_Mobilization_Workflow A Seed GPR139-expressing cells in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add agonist (this compound or endogenous ligands) at varying concentrations B->C D Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) C->D E Analyze data to determine EC50 and Emax values D->E

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Culture: Cells stably or transiently expressing human GPR139 (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured before the automated addition of the agonist (this compound, L-Tryptophan, or L-Phenylalanine) at various concentrations.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate dose-response curves, from which EC50 and Emax values are calculated using non-linear regression.

GTPγS Binding Assay

This functional assay measures the initial step of G protein activation – the exchange of GDP for GTP on the Gα subunit. It is a direct measure of receptor-G protein coupling.

GTPgS_Binding_Workflow A Prepare cell membranes from GPR139-expressing cells B Incubate membranes with agonist, GDP, and radiolabeled [³⁵S]GTPγS A->B C Separate bound from free [³⁵S]GTPγS via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Analyze data to determine agonist-stimulated binding D->E

GTPγS Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR139.

  • Assay Reaction: The membranes are incubated in an assay buffer containing the agonist of interest, GDP, and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound [³⁵S]GTPγS. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Dose-response curves are then generated to determine the EC50 and Emax for each agonist.

Conclusion

The synthetic agonist this compound demonstrates significantly higher potency for GPR139 compared to the endogenous ligands L-Tryptophan and L-Phenylalanine, while all three act as full agonists in calcium mobilization assays. This makes this compound an invaluable pharmacological tool for studying the physiological and pathological roles of GPR139. The choice between using the synthetic agonist or the endogenous ligands will depend on the specific research question, with this compound being ideal for achieving maximal receptor activation at low concentrations, and the endogenous ligands being more suited for studies aiming to mimic physiological conditions. Understanding the distinct pharmacological profiles of these agonists is essential for advancing our knowledge of GPR139 and its potential as a therapeutic target.

References

A Comparative Analysis of GPR139 Agonists: TC-O 9311 vs. JNJ-63533054

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small-molecule agonists for the orphan G protein-coupled receptor 139 (GPR139): TC-O 9311 and JNJ-63533054. GPR139 is gaining attention as a potential therapeutic target for neuropsychiatric disorders due to its specific expression in the central nervous system.[1][2] This document synthesizes available experimental data to facilitate informed decisions in research and development.

Introduction to GPR139 and its Agonists

GPR139 is an orphan GPCR predominantly expressed in the brain, with high concentrations in the habenula and striatum.[2][3] It is activated by the essential amino acids L-tryptophan and L-phenylalanine.[3][4] The receptor is implicated in various neurological processes, and its modulation by synthetic ligands is a key area of investigation. This compound and JNJ-63533054 are two such synthetic agonists that have been pivotal in characterizing the function of GPR139.[3]

In Vitro Potency and Activity

Both this compound and JNJ-63533054 are potent agonists of GPR139. JNJ-63533054 exhibits a slightly higher potency for the human GPR139 receptor in functional assays.

CompoundTargetAssay TypeEC50 (Human)EC50 (Rat)EC50 (Mouse)Reference
This compound GPR139Calcium Mobilization39 nM--[5][6][7]
JNJ-63533054 GPR139Calcium Mobilization16 nM63 nM28 nM[8][9]
JNJ-63533054 GPR139GTPγS Binding17 nM--[8][9]

Signaling Pathway

GPR139 activation by both agonists initiates downstream signaling primarily through the Gq/11 and to some extent the Gi/o pathways.[1][10] The predominant Gq/11 coupling leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a response that is readily measured in cellular assays.[11]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or JNJ-63533054 GPR139 GPR139 Agonist->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse triggers

GPR139 signaling cascade upon agonist binding.

Pharmacokinetics

A key differentiator between the two compounds is their pharmacokinetic profile, particularly concerning their utility in in vivo studies. JNJ-63533054 has demonstrated good oral bioavailability and the ability to cross the blood-brain barrier, making it a suitable tool for central nervous system research.[8][12][13] In contrast, available data suggests that this compound has limited brain exposure in rats, which may restrict its application in in vivo neurological studies.[14]

CompoundSpeciesAdministrationCmaxT1/2Brain/Plasma RatioReference
JNJ-63533054 Rat5 mg/kg (p.o.)317 ng/mL2.5 hours1.2[8][12]
This compound Rat---0.03[14]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation.

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow A Seed GPR139-expressing cells in microplates B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add test compound (this compound or JNJ-63533054) B->C D Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) C->D E Analyze data to determine EC50 values D->E

Workflow for the calcium mobilization assay.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR139 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds (this compound or JNJ-63533054) at various concentrations are added to the wells.

  • Signal Detection: Fluorescence intensity is measured kinetically before and after the addition of the compound.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the compound concentration to determine the EC50 value.

GTPγS Binding Assay

This functional assay measures the G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[15]

Methodology:

  • Membrane Preparation: Membranes from cells expressing GPR139 are prepared through homogenization and centrifugation.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.

  • Reaction Mixture: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed for a set time at 30°C.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50.

In Vivo Characterization

JNJ-63533054 has undergone more extensive in vivo characterization. Studies in rats have shown that oral administration of JNJ-63533054 leads to a dose-dependent reduction in locomotor activity.[8] Further behavioral studies have explored its effects in models of anxiety and anhedonia, though the results have been complex, indicating a nuanced role for GPR139 in these behaviors.[13][16]

Selectivity

JNJ-63533054 has been profiled against a panel of other GPCRs, ion channels, and transporters and has been found to be highly selective for GPR139.[13] this compound has also been reported to have no cross-reactivity issues against a diverse range of targets.[14]

Summary and Conclusion

Both this compound and JNJ-63533054 are valuable pharmacological tools for probing the function of GPR139. JNJ-63533054's higher potency and, most notably, its favorable pharmacokinetic profile, including brain penetrance, make it the more suitable candidate for in vivo studies targeting the central nervous system. This compound remains a potent and selective agonist for in vitro applications. The choice between these two compounds will ultimately depend on the specific experimental context and research question. Further studies, particularly direct comparative in vivo experiments, would be beneficial for a more complete understanding of their relative pharmacological profiles.

References

Replicating GPR139 Agonist Activity: A Comparative Guide to TC-O 9311

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TC-O 9311, a potent G protein-coupled receptor 139 (GPR139) agonist. Data is presented to facilitate the replication of published findings and to compare its performance with another well-characterized GPR139 agonist, JNJ-63533054.

Introduction

This compound is a small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system.[1] GPR139 is implicated in various neurological processes, making it a target of interest for therapeutic development. This compound has been characterized as a potent agonist with a reported EC50 of 39 nM.[2] This guide summarizes key experimental data and provides detailed protocols to assist researchers in replicating and expanding upon these findings.

Performance Comparison of GPR139 Agonists

The following table summarizes the in vitro potency of this compound in comparison to another widely used GPR139 agonist, JNJ-63533054. The data is derived from a study by Nepomuceno et al. (2018), which evaluated the compounds in calcium mobilization assays across three different cell lines stably expressing GPR139.[3] This side-by-side comparison under identical experimental conditions provides a robust basis for evaluating their relative activities.

CompoundCell LineAssay TypepEC50 (Mean ± SEM)
This compound CHO-TRExCalcium Mobilization7.40 ± 0.06
JNJ-63533054CHO-TRExCalcium Mobilization7.88 ± 0.05
This compound HEK-293Calcium Mobilization7.11 ± 0.13
JNJ-63533054HEK-293Calcium Mobilization7.67 ± 0.08
This compound SK-N-MC/CRECalcium Mobilization7.31 ± 0.12
JNJ-63533054SK-N-MC/CRECalcium Mobilization7.58 ± 0.07

Signaling Pathway and Experimental Workflow

The activation of GPR139 by agonists like this compound primarily leads to the engagement of the Gq/11 signaling pathway, culminating in the mobilization of intracellular calcium.[4][5] The following diagrams illustrate this signaling cascade and a typical experimental workflow for its investigation.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TC-O_9311 This compound GPR139 GPR139 TC-O_9311->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers

GPR139 Gq/11 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture GPR139-expressing cells (e.g., CHO-TREx, HEK-293) cell_plating 2. Plate cells in multi-well plates cell_culture->cell_plating dye_loading 3. Load cells with Ca²⁺-sensitive dye cell_plating->dye_loading compound_addition 4. Add this compound or other agonists dye_loading->compound_addition measurement 5. Measure fluorescence change (e.g., FLIPR) compound_addition->measurement data_processing 6. Normalize fluorescence data measurement->data_processing dose_response 7. Generate dose-response curves data_processing->dose_response parameter_calc 8. Calculate pEC50 values dose_response->parameter_calc

Calcium Mobilization Assay Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and JNJ-63533054, adapted from Nepomuceno et al. (2018).[3]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR139 activation.

  • Cell Culture: CHO-TREx, HEK-293, or SK-N-MC/CRE cells stably expressing human GPR139 are cultured in appropriate media supplemented with antibiotics for selection.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Preparation: Test compounds (this compound, JNJ-63533054) are serially diluted in buffer to create a range of concentrations.

  • Fluorescence Measurement: The cell plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the compounds.

  • Data Acquisition: Fluorescence is continuously monitored after compound addition to record the change in intracellular calcium levels.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the pEC50 values.

[35S]-GTPγS Binding Assay

This assay measures the activation of G proteins by the receptor upon agonist binding.

  • Membrane Preparation: Membranes are prepared from cells stably expressing GPR139.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl2, and saponin.

  • Reaction Mixture: The reaction includes cell membranes, [35S]-GTPγS, GDP, and varying concentrations of the test agonist.

  • Incubation: The mixture is incubated at room temperature to allow for G protein activation and binding of [35S]-GTPγS.

  • Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, which separate the membrane-bound [35S]-GTPγS from the unbound nucleotide.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. The data is then plotted against the agonist concentration to determine potency. In the study by Nepomuceno et al. (2018), this compound produced a robust concentration-dependent increase in [35S]-GTPγS binding with a pEC50 of 6.75 ± 0.04.[3]

Conclusion

The provided data and protocols offer a comprehensive guide for researchers investigating the GPR139 agonist this compound. The comparative data with JNJ-63533054 demonstrates its potent activity in a well-replicated in vitro setting. By following the detailed methodologies, scientists can confidently replicate these findings and further explore the therapeutic potential of targeting the GPR139 receptor.

References

A Comparative Guide to TC-O 9311 and Other GPR139 Agonists in Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response analysis of TC-O 9311, a potent G protein-coupled receptor 139 (GPR139) agonist, with other notable alternatives in the field. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying the GPR139 signaling pathway and its physiological roles.

Comparative Dose-Response Data of GPR139 Agonists

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of alternative GPR139 agonists. These values were predominantly determined using a calcium mobilization assay in cell lines recombinantly expressing the human GPR139 receptor, such as HEK293 or CHO-K1 cells.

CompoundEC50 (nM)Cell LineAssay Type
This compound 39[1][2][3]CHO-K1Calcium Mobilization
JNJ-6353305416[4][5][6][7][8]HEK293Calcium Mobilization
TAK-041 (Zelatriazin)22[9][10]CHO-T-RExCalcium Mobilization
Compound 1a39[11][12]CHO-K1Calcium Mobilization

Note: EC50 values can vary slightly between different studies and experimental conditions. The data presented here is for comparative purposes.

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured to quantify receptor activation.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release ER->Ca_release Stimulates Downstream\nCellular\nResponse Downstream Cellular Response Ca_release->Downstream\nCellular\nResponse Leads to Agonist This compound (Agonist) Agonist->GPR139 Binds to

Caption: GPR139 signaling cascade initiated by an agonist.

Experimental Protocols

Calcium Mobilization Assay for GPR139 Agonist Screening

This protocol outlines a typical fluorescence-based calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) to determine the dose-response relationship of GPR139 agonists.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO-K1 cells stably expressing the human GPR139 receptor in appropriate growth medium.

  • Seed the cells into 384-well, black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of the test compounds (e.g., this compound, JNJ-63533054) in 100% DMSO.

  • Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration gradient.

3. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer, often containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

  • Remove the growth medium from the cell plates and add the dye solution to each well.

  • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.

4. FLIPR Assay:

  • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves measuring a baseline fluorescence, followed by the automated addition of the compound dilutions to the cell plate.

  • Continue to measure the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration.

5. Data Analysis:

  • The change in fluorescence is proportional to the increase in intracellular calcium.

  • For each compound concentration, determine the maximum fluorescence response.

  • Normalize the data to the response of a maximal concentration of a reference agonist or to the baseline.

  • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the typical workflow for conducting a dose-response analysis of GPR139 agonists.

Dose_Response_Workflow start Start cell_culture Cell Culture (GPR139-expressing cells) start->cell_culture plating Cell Plating (384-well plates) cell_culture->plating dye_loading Calcium Dye Loading plating->dye_loading compound_prep Compound Preparation (Serial Dilutions) flipr FLIPR Assay (Fluorescence Measurement) compound_prep->flipr dye_loading->flipr data_analysis Data Analysis flipr->data_analysis dose_response_curve Generate Dose-Response Curve data_analysis->dose_response_curve ec50 Determine EC50 dose_response_curve->ec50 end End ec50->end

Caption: Workflow for GPR139 agonist dose-response analysis.

References

A Comparative Guide: The High Specificity of TC-O 9311 Versus Broad-Spectrum Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the distinction between highly specific agonists and their broad-spectrum counterparts is critical for both elucidating biological pathways and developing targeted therapeutics. This guide provides an objective comparison of TC-O 9311, a potent and selective agonist for the orphan GPR139 receptor, with a representative broad-spectrum agonist, Serotonin (B10506) (5-Hydroxytryptamine, 5-HT). By examining their receptor interaction profiles, we highlight the profound differences in specificity and the implications for research and drug development.

Executive Summary

This compound exemplifies a new era of precision chemical probes, demonstrating remarkable selectivity for its target receptor, GPR139. In stark contrast, endogenous neurotransmitters like Serotonin exhibit a promiscuous binding profile, activating a wide array of receptor subtypes across different families. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to underscore these differences, providing a valuable resource for researchers navigating the complexities of GPCR agonism.

Data Presentation: A Tale of Two Agonists

The following tables summarize the binding affinities and functional potencies of this compound and Serotonin across a panel of GPCRs. The data for this compound is derived from its initial characterization, where it was found to be highly selective for GPR139 with no significant activity at 90 other diverse targets. The data for Serotonin is compiled from various pharmacological studies, illustrating its broad interaction with multiple receptor subtypes.

Table 1: this compound - A Profile in Specificity

Target ReceptorAgonist Activity (EC50)Off-Target Binding (at 10 µM)
GPR139 39 nM [1]Not Applicable
Representative Off-Targets (from a panel of 90)
Adrenergic Receptors (α1, α2, β1, β2)No significant activityNo significant binding
Dopamine Receptors (D1, D2)No significant activityNo significant binding
Serotonin Receptors (various subtypes)No significant activityNo significant binding
Muscarinic Acetylcholine (B1216132) Receptors (M1, M2, M3)No significant activityNo significant binding
Opioid Receptors (δ2, κ, μ)No significant activityNo significant binding
Cannabinoid Receptors (CB1, CB2)No significant activityNo significant binding

Table 2: Serotonin (5-HT) - A Broad-Spectrum Profile

Target ReceptorBinding Affinity (Ki, nM)
Serotonin Receptors
5-HT1A~1-10[2]
5-HT1B~5-20[2]
5-HT1D~5-15[2]
5-HT2A~50-200[3]
5-HT2C~5-30[3]
5-HT6~65[2]
5-HT7~1-10[2]
Dopamine Receptors
D2~8000 (pIC50 = 5.1)[4]
Adrenergic Receptors Binds to various subtypes[2][5]
Muscarinic Acetylcholine Receptors Modulates release, indicating interaction[6][7]

Mandatory Visualization

Specificity_Comparison cluster_TCO9311 This compound (High Specificity) cluster_Serotonin Serotonin (Broad-Spectrum) TCO9311 This compound GPR139 GPR139 TCO9311->GPR139 Potent Agonist (EC50=39nM) Off_Targets Other GPCRs (Adrenergic, Dopamine, Serotonin, etc.) TCO9311->Off_Targets No Significant Activity Serotonin Serotonin (5-HT) Serotonin_Receptors 5-HT Receptors (5-HT1A, 5-HT2A, etc.) Serotonin->Serotonin_Receptors High Affinity Dopamine_Receptors Dopamine Receptors Serotonin->Dopamine_Receptors Cross-reactivity Adrenergic_Receptors Adrenergic Receptors Serotonin->Adrenergic_Receptors Cross-reactivity

Caption: A diagram illustrating the high specificity of this compound for GPR139 versus the broad-spectrum activity of Serotonin.

Experimental Protocols

Broad-Spectrum Off-Target Screening (Receptor Binding Assay)

This protocol outlines a general procedure for screening a compound against a large panel of GPCRs to determine its selectivity, similar to the approach used to characterize this compound. Commercial services like Eurofins' SafetyScreen panels are often employed for this purpose[8].

Objective: To assess the binding affinity of a test compound to a wide range of GPCRs.

Methodology: Radioligand Displacement Assay

  • Receptor Preparation: Membranes are prepared from cell lines stably expressing the target human recombinant GPCRs.

  • Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., Tris-HCl based buffers with specific ions like MgCl2).

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.

  • Assay Procedure:

    • Receptor membranes are incubated in a 96-well filter plate with the radioligand and the test compound (e.g., at a standard concentration of 10 µM).

    • For each receptor, a control incubation is performed with the radioligand and a known unlabeled ligand to determine non-specific binding.

    • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through the filter plate using a vacuum manifold. The filter traps the membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) indicates potential off-target binding. For hits, follow-up concentration-response curves are generated to determine the Ki or IC50 value.

Radioligand_Displacement_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubate Receptor, Radioligand & Test Compound Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate % Inhibition Counting->Calculation Determine_Ki Determine Ki/IC50 for Hits Calculation->Determine_Ki

Caption: Workflow for a radioligand displacement assay to determine off-target binding.

GPR139 Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the agonist activity of a compound at a Gq-coupled receptor like GPR139.

Objective: To determine the potency (EC50) of a test compound in activating GPR139.

Methodology: FLIPR Calcium Mobilization Assay

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR139 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to near confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in assay buffer for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in assay buffer to create a concentration range.

  • Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken.

  • Compound Addition: The test compound dilutions are automatically added to the wells.

  • Data Acquisition: The fluorescence intensity in each well is monitored in real-time immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration due to Gq pathway activation.

  • Data Analysis: The peak fluorescence response is measured for each compound concentration. The data is normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression.

GPR139_Signaling_Pathway TCO9311 This compound GPR139 GPR139 Receptor TCO9311->GPR139 binds Gq_alpha Gαq GPR139->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers

Caption: The Gq signaling pathway activated by this compound at the GPR139 receptor.

Conclusion

The comparison between this compound and Serotonin clearly illustrates the spectrum of agonist specificity. This compound stands as a testament to the power of targeted drug design, offering researchers a precise tool to investigate the physiological roles of GPR139 without the confounding effects of off-target interactions. Conversely, broad-spectrum agonists like Serotonin, while vital for endogenous signaling, highlight the challenges in achieving receptor selectivity. For drug development professionals, this distinction is paramount; the use of highly specific agonists can lead to safer and more effective therapeutics with fewer side effects. The experimental protocols provided herein offer a framework for the continued exploration and characterization of novel GPCR ligands.

References

Safety Operating Guide

Proper Disposal and Handling of TC-O 9311: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of TC-O 9311, a potent GPR139 agonist. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

I. This compound: Chemical and Safety Data Overview

This compound is an aromatic hydrazide compound commonly used in research to study the G protein-coupled receptor 139 (GPR139). While specific toxicity data for this compound is not extensively documented, its chemical class and common solvent (DMSO) necessitate careful handling and disposal.

Chemical/Physical PropertyData
IUPAC Name 3,5-dimethoxy-benzoic acid, 2-[(1-naphthalenylamino)carbonyl]hydrazide
Molecular Formula C₂₀H₁₉N₃O₄
Molecular Weight 365.39 g/mol
Appearance Solid powder
Common Solvent Dimethyl sulfoxide (B87167) (DMSO)

II. Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following steps provide a general framework for proper disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated hazardous waste bag.

  • Liquid Waste (DMSO Solutions):

    • Solutions of this compound in DMSO should be collected in a dedicated, leak-proof, and chemically resistant waste container.[1][2]

    • Do not mix with aqueous or halogenated waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound in DMSO") and approximate concentration.

Step 2: Labeling and Storage

  • All waste containers must be clearly and accurately labeled.

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area to prevent spills.

  • Keep waste containers closed except when adding waste.

Step 3: Arranging for Disposal

  • Contact your institution's EHS or equivalent department to schedule a pickup for hazardous waste.

  • Do not dispose of this compound, either in solid form or in solution, down the drain or in regular trash.[3]

Workflow for this compound Disposal

cluster_solid Solid Waste cluster_liquid Liquid Waste Unused Powder Unused Powder Segregate Waste Segregate Waste Unused Powder->Segregate Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste DMSO Solution DMSO Solution DMSO Solution->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Safely Store Safely Label Container->Store Safely Contact EHS Contact EHS Store Safely->Contact EHS Waste Pickup Waste Pickup Contact EHS->Waste Pickup

Caption: Workflow for the proper disposal of this compound waste.

III. Experimental Protocol: Calcium Mobilization Assay

This compound is a GPR139 agonist that signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[4][5] A calcium mobilization assay is a common method to quantify the activity of this compound. The following is a detailed protocol using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents:

  • HEK293 cells stably expressing GPR139

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom assay plates

  • This compound stock solution (in DMSO)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the GPR139-expressing HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well.[6]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.[7] Probenecid (1-2.5 mM) can be added to prevent dye extrusion.

    • Remove the cell culture medium from the wells and wash once with HBSS/HEPES buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS/HEPES buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a stable baseline reading for 15-20 seconds.

    • The instrument's automated liquid handler should then add the this compound dilutions to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value from the dose-response curve using a suitable nonlinear regression model.

IV. GPR139 Signaling Pathway

This compound activates GPR139, which primarily couples to the Gq/11 family of G proteins.[4][5] This initiates a signaling cascade that results in the release of calcium from intracellular stores.

This compound This compound GPR139 GPR139 This compound->GPR139 activates Gq/11 Gq/11 GPR139->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Release Intracellular Ca2+ Release ER->Ca2+ Release

Caption: GPR139 signaling pathway activated by this compound.

References

Personal protective equipment for handling TC-O 9311

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TC-O 9311

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper management of this potent GPR139 agonist.

Chemical and Physical Properties

This compound is a potent agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2][3] It is essential to handle this compound with care, recognizing that the full range of its potential hazards may not be known.

PropertyValueSource
IUPAC Name 3,5-dimethoxy-benzoic acid, 2-[(1-naphthalenylamino)carbonyl]hydrazide[1]
CAS Number 444932-31-4[1][2]
Molecular Formula C₂₀H₁₉N₃O₄[1]
Molecular Weight 365.39 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

EquipmentSpecification
Eye Protection Safety glasses with side-shields
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust formation is likely, a respirator may be required.
Operational and Handling Plan

Storage: Store in a dry, dark environment. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]

Handling:

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Emergency Procedures
SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (fume hood) A->B C Weigh this compound B->C D Dissolve in appropriate solvent (e.g., DMSO) C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers F->G H Doff and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.